3-Bromo-5-(bromomethyl)benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHGEUWDTPFLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561726 | |
| Record name | 3-Bromo-5-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124289-24-3 | |
| Record name | 3-Bromo-5-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(bromomethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-5-(bromomethyl)benzonitrile, a key intermediate in various synthetic pathways. The information is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Core Physical Properties
This compound is a solid organic compound with the molecular formula C₈H₅Br₂N.[1] Its chemical structure features a benzene ring substituted with a bromo group, a bromomethyl group, and a nitrile group at positions 3, 5, and 1 respectively.
Quantitative Data Summary
The known physical properties of this compound are summarized in the table below. It is important to note that comprehensive experimental data for this compound is not widely available in public literature, and some properties are yet to be determined.
| Property | Value | Source |
| Molecular Formula | C₈H₅Br₂N | [1] |
| Molecular Weight | 274.94 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 112-113 °C | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Purity | Typically ≥95% (commercial grade) |
Experimental Protocols
Due to the limited availability of detailed experimental procedures in peer-reviewed literature for the synthesis and characterization of this compound, a representative protocol for its synthesis via benzylic bromination of 3-bromo-5-methylbenzonitrile is provided below. This protocol is based on established methods for similar transformations.
Synthesis of this compound from 3-Bromo-5-methylbenzonitrile
This procedure describes the radical-initiated bromination of the methyl group of 3-bromo-5-methylbenzonitrile using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.
Materials and Reagents:
-
3-Bromo-5-methylbenzonitrile
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-5-methylbenzonitrile (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05 eq).
-
Reaction Execution: Flush the flask with an inert gas and heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Extraction: Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography.
Visualizations
Logical Relationship of Synthesis
The following diagram illustrates the synthetic pathway from the starting material to the final product.
Caption: Synthetic route to this compound.
Experimental Workflow for Synthesis and Purification
The diagram below outlines the general workflow for the synthesis and subsequent purification of this compound.
Caption: Workflow for synthesis and purification.
References
An In-depth Technical Guide to 3-Bromo-5-(bromomethyl)benzonitrile: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-(bromomethyl)benzonitrile, a crucial building block in medicinal chemistry. This document outlines its chemical properties, a detailed synthetic protocol, and its application in the development of potential therapeutic agents.
Core Quantitative Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for researchers.
| Property | Value |
| Molecular Weight | 274.94 g/mol |
| Molecular Formula | C₈H₅Br₂N |
| CAS Number | 124289-24-3 |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C under an inert atmosphere |
Synthetic Protocol: Preparation of this compound
The synthesis of this compound can be achieved through the radical bromination of the benzylic methyl group of 3-bromo-5-methylbenzonitrile. The following protocol is a representative procedure based on established methods for benzylic bromination.
Materials:
-
3-Bromo-5-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel
-
Filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-5-methylbenzonitrile (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
-
Application in Medicinal Chemistry: A Versatile Scaffold
This compound is a bifunctional molecule, possessing two reactive sites: the aryl bromide and the benzyl bromide. This dual reactivity makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. The aryl bromide can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the benzyl bromide is susceptible to nucleophilic substitution.
The benzonitrile moiety itself is a recognized pharmacophore in many biologically active compounds. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups.[1] Structurally related brominated benzonitriles are known to be precursors for a range of therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[2]
The following diagram illustrates a logical workflow demonstrating the utility of this compound as a key intermediate in the synthesis of a hypothetical kinase inhibitor. Kinase inhibitors are a major class of targeted cancer therapies.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
References
An In-depth Technical Guide to 3-Bromo-5-(bromomethyl)benzonitrile: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-(bromomethyl)benzonitrile is a key bifunctional aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nucleophilic displacement-ready bromomethyl group and a bromine atom amenable to cross-coupling reactions, makes it a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its emerging role in the development of targeted therapeutics, such as kinase inhibitors. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical application in the laboratory.
Chemical Structure and Properties
This compound, also known as 3-bromo-5-cyanobenzyl bromide, possesses a benzene ring substituted with a bromine atom, a bromomethyl group, and a nitrile group at positions 3, 5, and 1, respectively. The presence of these distinct functional groups on the same scaffold provides multiple reaction sites for synthetic elaboration.
The chemical structure can be represented as:
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 124289-24-3 |
| Molecular Formula | C₈H₅Br₂N |
| Molecular Weight | 274.94 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage Temperature | 2-8°C under an inert atmosphere |
| InChI Key | ZOHGEUWDTPFLKJ-UHFFFAOYSA-N |
Table 2: Safety Information
| Hazard Statement | Precautionary Statement | Signal Word |
| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Danger |
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, a common and representative method for the synthesis of similar bromomethyl benzonitriles involves the radical bromination of the corresponding methylbenzonitrile. The following is a representative protocol adapted from the synthesis of 4-(bromomethyl)benzonitrile.
Representative Experimental Protocol: Radical Bromination
This protocol describes the synthesis of a bromomethyl benzonitrile from its methyl analog using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
dot
Caption: Synthetic scheme for this compound.
Materials:
-
3-Bromo-5-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromo-5-methylbenzonitrile in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.
-
Reflux the reaction mixture under inert atmosphere for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization
Spectroscopic data is crucial for the confirmation of the chemical structure of this compound. While specific spectra for this exact compound are not publicly available, the following represents expected and illustrative data based on the closely related isomer, 3-(bromomethyl)benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons. The aromatic protons would appear as multiplets in the range of 7.5-8.0 ppm. The benzylic protons of the -CH₂Br group would appear as a singlet around 4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the nitrile carbon, and the benzylic carbon. The nitrile carbon is expected in the region of 115-120 ppm. The benzylic carbon should appear around 30-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are:
-
~2230 cm⁻¹: C≡N stretching vibration of the nitrile group.
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~1450-1600 cm⁻¹: Aromatic C=C stretching.
-
~1200 cm⁻¹: C-Br stretching of the bromomethyl group.
-
~600-800 cm⁻¹: C-Br stretching of the aryl bromide.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (274.94 g/mol ), with a characteristic isotopic pattern for two bromine atoms.
Applications in Drug Discovery and Development
The dual reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of oncology. The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the benzyl bromide is susceptible to nucleophilic substitution.
Intermediate in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. Many kinase inhibitors feature a core heterocyclic scaffold that is often functionalized with various aryl or heteroaryl groups. Substituted benzonitriles are frequently employed as starting materials or key intermediates in the synthesis of these complex molecules. While direct public domain examples for this compound are scarce, the utility of closely related building blocks in the synthesis of kinase inhibitors is well-documented in patent literature.
The general synthetic strategy involves using the aryl bromide for a cross-coupling reaction to introduce a key pharmacophoric element, and the bromomethyl group for attachment to a core scaffold or for further functionalization.
dot
Caption: General synthetic utility in kinase inhibitor synthesis.
Experimental Protocol: Representative Nucleophilic Substitution
The following is a general protocol for a nucleophilic substitution reaction at the benzylic position.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, dimethylformamide)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the nucleophile (1.0-1.2 equivalents) and the base (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its bifunctional nature allows for sequential and regioselective modifications, providing access to a wide array of complex molecules. While detailed public literature on its specific applications is still emerging, its structural motifs are present in numerous patented compounds, particularly kinase inhibitors, highlighting its potential for the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in leveraging this important chemical intermediate.
References
Spectral Analysis of 3-Bromo-5-(bromomethyl)benzonitrile: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectral data for 3-Bromo-5-(bromomethyl)benzonitrile (CAS No. 124289-24-3), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols.
Predicted Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data are predicted based on the compound's structure and established principles of spectroscopic analysis.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit three distinct signals corresponding to the aromatic and benzylic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | Singlet | 1H | Aromatic H |
| ~ 7.7 - 7.8 | Singlet | 1H | Aromatic H |
| ~ 7.6 - 7.7 | Singlet | 1H | Aromatic H |
| ~ 4.5 | Singlet | 2H | -CH₂Br |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and are based on typical values for protons in similar chemical environments.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum is expected to show six signals, corresponding to the eight carbon atoms in the molecule, with two pairs of aromatic carbons being chemically equivalent.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | Aromatic C-Br |
| ~ 135 | Aromatic C-CH₂Br |
| ~ 133 | Aromatic C-H |
| ~ 131 | Aromatic C-H |
| ~ 130 | Aromatic C-CN |
| ~ 117 | -C≡N |
| ~ 31 | -CH₂Br |
Note: Predicted chemical shifts are relative to TMS at 0.00 ppm.
Predicted Infrared (IR) Absorption Data
The IR spectrum is expected to show characteristic absorption bands for the nitrile and carbon-bromine bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2220 - 2240 | Strong, Sharp | C≡N stretch (aromatic nitrile)[1][2][3] |
| 1550 - 1600 | Medium | C=C aromatic ring stretch |
| 1400 - 1500 | Medium | C=C aromatic ring stretch |
| 690 - 515 | Medium to Strong | C-Br stretch[4] |
Predicted Mass Spectrometry (MS) Fragmentation Data
The mass spectrum is predicted to show a characteristic isotopic pattern for two bromine atoms and fragmentation patterns typical for benzyl bromides.
| m/z | Relative Abundance | Assignment |
| 273/275/277 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion with two Br isotopes) |
| 194/196 | High | [M - Br]⁺ (Loss of one bromine atom) |
| 115 | Medium | [M - 2Br]⁺ (Loss of both bromine atoms) |
| 91 | High | [C₇H₅]⁺ (Tropylium ion, from cleavage of the C-CH₂Br bond)[5][6] |
Note: The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic cluster in a 1:2:1 ratio.[7][8][9] The loss of a bromine radical is a common fragmentation pathway for benzyl bromides.[5][6]
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum : Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum : Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Data Analysis : Identify the characteristic absorption bands and compare them to known correlation charts.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization : Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common method for generating fragment ions.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation : Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the described spectroscopic methods.
Caption: Logical workflow for spectral analysis.
References
- 1. 5 Tips Nitrile IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 2. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 6. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. savemyexams.com [savemyexams.com]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
3-Bromo-5-(bromomethyl)benzonitrile safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 3-Bromo-5-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS RN: 124289-24-3), a brominated organic compound utilized in organic synthesis and pharmaceutical development.[1] Due to its hazardous nature, strict adherence to the following protocols is essential to ensure a safe laboratory environment.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Below is a summary of the available data for this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C8H5Br2N | [2][3][4] |
| Molecular Weight | 274.94 g/mol | [2][3][4] |
| Appearance | Solid | [2] |
| Melting Point | 93-96 °C | |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS hazard statements indicate significant health risks associated with exposure.
| GHS Classification | Hazard Statement | Signal Word | Pictograms |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | ☠️ |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Danger | ☠️ |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | Danger | ☠️ |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | Danger | corrosive |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning | Exclamation mark |
Note: The GHS classification is based on data for this compound and structurally similar compounds.[2][5]
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to minimize the risk of exposure and ensure the stability of the compound.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[8][9]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
| PPE Type | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6][8][10] | Protects against splashes and airborne particles that can cause severe eye damage. |
| Skin Protection | Appropriate protective gloves (e.g., Butyl Rubber, Polyvinyl Alcohol) and a lab coat.[10][11] | Prevents skin contact, which can be toxic and cause severe burns.[2] |
| Respiratory Protection | A NIOSH or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used when engineering controls are insufficient or during emergency situations.[6][8] | Protects against the inhalation of toxic dust and vapors. |
Handling Procedures
-
Avoid direct contact with the substance.[7]
-
Do not breathe dust, vapor, mist, or gas.[6]
-
Wash hands thoroughly after handling.[10]
-
Do not eat, drink, or smoke in the laboratory.[11]
Storage Conditions
-
Store locked up.[8]
-
This compound is light-sensitive and should be stored away from direct sunlight.[7]
-
Segregate from incompatible materials such as bases, alcohols, amines, metals, and oxidizing agents.[8][11]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air immediately.[8][13] If breathing is difficult or has stopped, provide artificial respiration.[10][13] Seek immediate medical attention.[10] |
| Skin Contact | Immediately remove all contaminated clothing.[7][8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8][10] Seek immediate medical attention.[7][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[8][10] |
| Ingestion | Do NOT induce vomiting.[8][13] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[8][10] Seek immediate medical attention.[10] |
Spill Response
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6][8]
-
Major Spills: In case of a large spill, evacuate the area immediately and contact emergency services.[12][14] Only trained personnel equipped with appropriate PPE should handle the cleanup.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[10]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water as it may scatter the material.[6]
-
Hazardous Combustion Products: Upon heating, this compound may decompose to produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[8][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[10] Do not allow the chemical to enter drains or the environment.[7][12]
Experimental Protocol: General Procedure for Handling a Hazardous Solid Compound
The following is a generalized protocol for the safe handling and use of this compound in a laboratory setting. This protocol should be adapted to the specific requirements of the experiment.
-
Preparation and Pre-computation:
-
Review the Safety Data Sheet (SDS) for this compound and all other reagents to be used.
-
Calculate the required amounts of all reagents and prepare a detailed experimental plan.
-
Ensure that all necessary PPE is available and in good condition.
-
-
Donning PPE:
-
Put on a lab coat, followed by chemical safety goggles and any additional face protection required.
-
Select and inspect the appropriate chemical-resistant gloves and wear them before handling any chemicals.
-
-
Experimental Setup in a Fume Hood:
-
Set up all necessary glassware and equipment within a certified chemical fume hood.
-
Ensure the fume hood sash is at the appropriate working height.
-
-
Weighing and Transfer:
-
Weigh the required amount of this compound in a tared container within the fume hood or in a balance enclosure with appropriate ventilation.
-
Carefully transfer the solid to the reaction vessel, minimizing the creation of dust.
-
-
Running the Reaction:
-
Conduct all subsequent steps of the experiment within the fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Work-up and Purification:
-
Perform all extraction, filtration, and purification steps within the fume hood.
-
-
Decontamination and Cleanup:
-
Decontaminate all glassware and equipment that have come into contact with the hazardous material using an appropriate method.
-
Wipe down the work surface in the fume hood.
-
-
Doffing PPE:
-
Remove gloves using the proper technique to avoid contaminating your hands.
-
Remove your lab coat and eye protection.
-
Wash your hands thoroughly with soap and water.
-
-
Waste Disposal:
-
Collect all waste materials in appropriately labeled hazardous waste containers.
-
Visualized Safety Workflow
The following diagram illustrates a logical workflow for handling hazardous chemicals in a laboratory setting.
A flowchart illustrating the key stages of a safe laboratory workflow for handling hazardous chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 124289-24-3 [sigmaaldrich.com]
- 3. 124289-24-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:124289-24-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. 3-(Bromomethyl)-5-fluorobenzonitrile | C8H5BrFN | CID 66652629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Bromomethyl)benzonitrile(28188-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. canbipharm.com [canbipharm.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. nj.gov [nj.gov]
- 12. ehs.providence.edu [ehs.providence.edu]
- 13. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. scribd.com [scribd.com]
Technical Guide: Solubility Profile of 3-Bromo-5-(bromomethyl)benzonitrile in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-5-(bromomethyl)benzonitrile is a bifunctional organic molecule containing both a bromo and a bromomethyl substituent on a benzonitrile framework. This unique structure makes it a valuable building block in medicinal chemistry and materials science for the synthesis of more complex molecules. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. Poor solubility can impede reaction kinetics, complicate product isolation, and present challenges in delivering an active pharmaceutical ingredient (API). This document outlines the experimental approach to determining the solubility of this compound and provides a hypothetical solubility profile.
Hypothetical Solubility Data
The following table summarizes hypothetical solubility data for this compound in a range of common organic solvents at a specified temperature. This data is for illustrative purposes only and should be experimentally verified.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |
| Acetone | 25 | 15.2 | Shake-Flask |
| Acetonitrile | 25 | 8.5 | Shake-Flask |
| Dichloromethane | 25 | 25.8 | Shake-Flask |
| Ethyl Acetate | 25 | 12.1 | Shake-Flask |
| Hexane | 25 | < 0.1 | Shake-Flask |
| Isopropanol | 25 | 2.3 | Shake-Flask |
| Methanol | 25 | 3.1 | Shake-Flask |
| Tetrahydrofuran | 25 | 30.5 | Shake-Flask |
| Toluene | 25 | 5.7 | Shake-Flask |
Experimental Protocol for Solubility Determination
The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[1][2] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the solid and liquid phases and quantification of the dissolved solute.[1]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate equipped with a thermostat set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached.[1] The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.[3]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification of Dissolved Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered saturated solutions and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the saturated solutions by interpolating their analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).
-
Report the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility
The solubility of this compound in a given solvent is influenced by several factors:
-
Polarity: The principle of "like dissolves like" is a primary determinant of solubility.[4] Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes. The presence of the polar nitrile group and the halogen atoms in this compound suggests it will have some degree of polarity.
-
Temperature: The solubility of solids in liquids generally increases with temperature.[4] This is because the dissolution process is often endothermic.
-
Crystalline Structure: The strength of the crystal lattice of the solid solute affects its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.
Conclusion
While specific solubility data for this compound is not currently available, this guide provides a robust experimental framework for its determination. The shake-flask method, coupled with a reliable analytical technique such as HPLC, is the recommended approach for obtaining accurate and reproducible solubility data. Such data is invaluable for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.
References
reactivity of the bromomethyl group in 3-Bromo-5-(bromomethyl)benzonitrile
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 3-Bromo-5-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organic compound featuring two distinct reactive sites: an aryl bromide and a benzylic bromide (the bromomethyl group). This guide focuses specifically on the reactivity of the bromomethyl group, a key functional handle that enables a wide array of synthetic transformations. Its enhanced reactivity, characteristic of benzylic halides, makes it a valuable intermediate for introducing diverse molecular fragments, particularly in the fields of medicinal chemistry and materials science. This document provides a detailed overview of the underlying principles governing its reactivity, relevant reaction pathways, and generalized experimental protocols.
Introduction
This compound (CAS No. 124289-24-3) is a substituted aromatic compound whose synthetic utility is dominated by the high reactivity of its benzylic bromide. The presence of the electron-withdrawing cyano group and the bromine atom on the aromatic ring modifies the electronic properties of the molecule, while the bromomethyl group serves as a potent electrophilic site.
Benzylic halides are significantly more reactive than their corresponding alkyl halides in both nucleophilic substitution and radical reactions. This is primarily due to the resonance stabilization of the intermediates—carbocations or radicals—afforded by the adjacent aromatic ring. This inherent reactivity allows for transformations under mild conditions, making this compound an attractive building block in complex molecule synthesis.
Physicochemical and Spectroscopic Data
A summary of the key properties and identifiers for this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 124289-24-3 | [1] |
| Molecular Formula | C₈H₅Br₂N | [1] |
| Molecular Weight | 274.94 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
| InChI Key | ZOHGEUWDTPFLKJ-UHFFFAOYSA-N | |
| SMILES | N#CC1=CC(CBr)=CC(Br)=C1 | [2][3] |
| Monoisotopic Mass | 272.87888 Da | [3] |
Core Reactivity of the Bromomethyl Group
The reactivity of the bromomethyl group is analogous to other benzyl bromides and is dominated by its susceptibility to nucleophilic attack and its ability to undergo free radical reactions at the benzylic carbon.
Nucleophilic Substitution Reactions
The carbon atom of the bromomethyl group is highly electrophilic and readily undergoes nucleophilic substitution. This allows for the introduction of a wide variety of functional groups.[4] The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, and often a mixture of both, depending on the reaction conditions.[5]
-
Sₙ2 Mechanism: As a primary halide, the bromomethyl group is sterically accessible, favoring the bimolecular Sₙ2 pathway.[6] This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry (though this is not applicable to the achiral bromomethyl group). The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.[6]
-
Sₙ1 Mechanism: The benzylic position provides significant resonance stabilization to a carbocation intermediate, which strongly favors the unimolecular Sₙ1 pathway.[5] In this process, the bromide leaving group first dissociates to form a stable benzylic carbocation, which is then rapidly attacked by a nucleophile.
The versatility of this moiety allows for reactions with a broad range of nucleophiles, including amines, alcohols, thiols, and carbanions, making it a cornerstone for building molecular diversity.[4]
References
A Technical Guide to the Reactivity of the Aryl Bromide in 3-Bromo-5-(bromomethyl)benzonitrile for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(bromomethyl)benzonitrile is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring both a reactive aryl bromide and a benzylic bromide, presents a versatile platform for the synthesis of complex molecular architectures. The chemoselective functionalization of either the C(sp²)-Br or the C(sp³)-Br bond is crucial for its utility as a building block. This technical guide provides an in-depth analysis of the reactivity of the aryl bromide moiety in this compound, focusing on palladium-catalyzed cross-coupling reactions. This document offers a compilation of quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in harnessing the synthetic potential of this compound.
Relative Reactivity of the Aryl and Benzylic Bromide
The key to the synthetic utility of this compound lies in the differential reactivity of its two bromine substituents. The aryl bromide is attached to an sp²-hybridized carbon of the benzene ring, while the benzylic bromide is attached to an sp³-hybridized carbon adjacent to the ring.
Generally, the benzylic bromide is more susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2) due to the resonance stabilization of the resulting benzylic carbocation or the transition state of the Sₙ2 reaction. In contrast, the aryl bromide is relatively unreactive towards nucleophilic substitution under standard conditions due to the high strength of the C(sp²)-Br bond and the instability of the corresponding phenyl cation.
However, the aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions proceed through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex. The C(sp³)-Br bond of the benzylic bromide can also undergo oxidative addition, but under carefully controlled conditions, selective reaction at the aryl bromide can be achieved. This selectivity is often influenced by the choice of catalyst, ligand, base, and solvent.
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a direct route to introduce a wide range of substituents at the 3-position of the benzonitrile core, while leaving the bromomethyl group intact for further functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. While specific data for this compound is limited in publicly available literature, a closely related compound, 3-(Bromomethyl)benzonitrile, is known to undergo Suzuki cross-coupling with bis(pinacolato)diboron. This suggests that the aryl bromide of this compound can be selectively targeted under similar conditions.
Illustrative Reaction Conditions for Suzuki-Miyaura Coupling:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >85 (estimated) |
| Arylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | >80 (estimated) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if applicable) to the flask.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[1] This reaction is a powerful tool for C-C bond formation and is typically carried out in the presence of a palladium catalyst and a base.[2] The aryl bromide of this compound is expected to be a suitable substrate for this transformation.
Illustrative Reaction Conditions for Heck Reaction:
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | >70 (estimated) |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | Acetonitrile | 80 | 18 | >75 (estimated) |
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst, and the ligand (if required).
-
Add the degassed solvent and the base.
-
Seal the tube and heat the reaction mixture to the specified temperature with stirring for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Experimental Workflow for Heck Reaction:
Caption: A typical experimental workflow for a Heck cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[3] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties. The aryl bromide in this compound can be selectively coupled with a variety of primary and secondary amines.
Illustrative Reaction Conditions for Buchwald-Hartwig Amination:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 110 | 12 | >90 (estimated) |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | >80 (estimated) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound, the amine, and the solvent.
-
Stir the reaction mixture at the indicated temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Logical Relationship in Buchwald-Hartwig Amination:
Caption: Key components and their roles in the Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The selective reactivity of its aryl bromide in palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of functional groups, making it an attractive starting material for drug discovery and development programs. This guide provides a foundational understanding of the reactivity of the aryl bromide in this compound and offers practical guidance for its application in organic synthesis. Further exploration and optimization of reaction conditions for specific substrates will undoubtedly expand the synthetic utility of this promising intermediate.
References
The Synthetic Versatility of 3-Bromo-5-(bromomethyl)benzonitrile: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 24, 2025 – 3-Bromo-5-(bromomethyl)benzonitrile is a versatile bifunctional building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of its applications, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Reactivity and Potential Applications
This compound possesses two key reactive sites: a benzylic bromide and an aryl bromide. This dual functionality allows for a wide range of selective transformations, making it a valuable precursor for the synthesis of complex molecular architectures. The benzylic bromide is highly susceptible to nucleophilic substitution, enabling the introduction of various functional groups. Concurrently, the aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group offers further opportunities for chemical modification, including hydrolysis to carboxylic acids or reduction to primary amines.
This unique combination of reactive sites makes this compound a strategic starting material for the synthesis of a diverse array of compounds, including but not limited to:
-
Heterocyclic compounds: The molecule can serve as a key intermediate in the construction of various heterocyclic scaffolds, which are prevalent in many biologically active molecules.
-
Novel kinase inhibitors: The structural framework of this compound is suitable for the development of inhibitors targeting various protein kinases, a critical area in cancer therapy.
-
CNS-targeting drug candidates: Its chemical properties allow for modifications that can facilitate crossing the blood-brain barrier, making it a promising scaffold for central nervous system drug discovery.
-
Agrochemicals: The molecule's structure can be adapted to create novel pesticides and herbicides.
-
Advanced Materials: It can be utilized in the development of liquid crystals and as a modifier for polymers to achieve specific electronic or optical properties.
Key Synthetic Transformations and Experimental Protocols
While specific literature on the direct application of this compound is emerging, its reactivity can be inferred from analogous structures. The following sections detail potential synthetic transformations with generalized experimental protocols that can be adapted for this specific molecule.
Nucleophilic Substitution at the Benzylic Position
The benzylic bromide is a prime site for SN2 reactions with a variety of nucleophiles.
General Experimental Protocol for Nucleophilic Substitution:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add the nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Potential Applications |
| Primary/Secondary Amines | Substituted Benzylamines | Pharmaceutical intermediates, building blocks for ligands |
| Phenols/Alcohols | Benzyl Ethers | Agrochemicals, fine chemicals |
| Thiols | Benzyl Thioethers | Materials science, medicinal chemistry |
| Azide | Benzyl Azides | Precursors for triazoles via click chemistry |
A logical workflow for a typical nucleophilic substitution experiment is outlined below.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a degassed mixture of this compound (1.0 eq), a boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃ or CsF, 2.0-3.0 eq) in a suitable solvent (e.g., toluene/water, dioxane, or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if necessary.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Potential Applications |
| Suzuki-Miyaura | Boronic acids/esters | C-C | Biaryl synthesis, medicinal chemistry |
| Heck | Alkenes | C-C | Synthesis of substituted styrenes, materials science |
| Sonogashira | Terminal alkynes | C-C | Synthesis of aryl alkynes, functional materials |
| Buchwald-Hartwig | Amines, amides | C-N | Synthesis of arylamines, pharmaceutical intermediates |
The catalytic cycle for these transformations is a fundamental concept in organometallic chemistry.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for the strategic and sequential introduction of diverse functionalities, providing a powerful tool for the synthesis of complex and novel molecules. The protocols and data presented in this guide are intended to serve as a foundation for researchers to explore the full potential of this compound in their respective fields. As research continues, the range of applications for this compound is expected to expand, further solidifying its importance in modern chemical synthesis.
An In-depth Technical Guide to 3-Bromo-5-(bromomethyl)benzonitrile: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-(bromomethyl)benzonitrile, a valuable bifunctional building block in organic synthesis, particularly for applications in medicinal chemistry and drug development. This document details its commercial availability, outlines a reliable synthetic protocol, and explores its potential applications in the synthesis of complex molecular architectures.
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in various purities, with prices varying by supplier and quantity. Researchers can acquire this reagent from established vendors, ensuring a reliable supply chain for ongoing projects.
Below is a summary of key information from prominent suppliers:
| Supplier | Catalog Number | Purity | Available Quantities | Storage Conditions |
| Sigma-Aldrich | AMBH5817665C | 95% | 100 mg, 250 mg, 1 g, 5 g | Inert atmosphere, 2-8°C |
| Ambeed, Inc. | A155574 | 95% | 100 mg, 250 mg, 1 g, 5 g | Inert atmosphere, 2-8°C |
| BLD Pharm | BD124289 | ≥95% | Custom | Inert atmosphere, 2-8°C[1] |
| Sunway Pharm Ltd | CB44032 | 97% | 100mg, 250mg, 1g, 5g, 25g | Sealed in dry, Room Temperature |
Physicochemical Data
A compilation of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 124289-24-3 | |
| Molecular Formula | C₈H₅Br₂N | |
| Molecular Weight | 274.94 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| InChI Key | ZOHGEUWDTPFLKJ-UHFFFAOYSA-N | |
| SMILES | N#CC1=CC(CBr)=CC(Br)=C1 | [1] |
Synthesis of this compound
A representative experimental protocol, adapted from the synthesis of the analogous 4-(bromomethyl)benzonitrile, is provided below.[2]
Experimental Protocol: Radical Bromination of 3-Bromo-5-methylbenzonitrile
Materials:
-
3-Bromo-5-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-methylbenzonitrile (1.0 equivalent) in carbon tetrachloride.
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any unreacted bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
-
Logical Workflow for Synthesis and Purification
Caption: A logical workflow for the synthesis and purification of this compound.
Applications in Drug Discovery and Development
This compound is a versatile bifunctional molecule with two reactive sites: the electrophilic benzylic bromide and the aryl bromide. This dual reactivity allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of diverse molecular scaffolds of interest in drug discovery.
The benzylic bromide is highly susceptible to nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of various side chains and functional groups.
The aryl bromide can participate in a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental for the construction of complex biaryl systems and other carbon-carbon and carbon-heteroatom bonds.
While specific examples of signaling pathway modulation directly by this compound are not documented, its utility lies in its role as a precursor to bioactive molecules. The general applications of related bromomethyl benzonitriles in medicinal chemistry include their use as intermediates for the synthesis of:
-
Anticancer agents: The benzonitrile moiety is a common feature in various kinase inhibitors and other anticancer compounds.
-
Anti-inflammatory compounds: The ability to introduce diverse functionalities allows for the synthesis of molecules targeting inflammatory pathways.
-
Heterocyclic compounds: The dual reactivity of the molecule makes it an excellent starting material for the construction of various nitrogen- and oxygen-containing heterocyclic systems, which are prevalent in many pharmaceuticals.
Experimental Workflow for Utilizing this compound in Synthesis
Caption: A generalized experimental workflow illustrating the synthetic utility of this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in the pharmaceutical industry for the construction of complex molecular architectures.[3] 3-Bromo-5-(bromomethyl)benzonitrile is a versatile building block possessing two distinct reactive sites for cross-coupling: an aryl bromide (C(sp²)–Br) and a benzyl bromide (C(sp³)–Br). Standard Suzuki-Miyaura conditions generally favor the selective coupling at the more reactive aryl bromide position. This document provides detailed application notes and a generalized protocol for the selective Suzuki-Miyaura coupling of this compound with various boronic acids or esters.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported in the literature for Suzuki-Miyaura coupling reactions of aryl and benzyl halides, which can be adapted for this compound. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | Arylboronic acids | 75-95 | [4] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 24 | Potassium aryltrifluoroborates | Good | [5] |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 (Microwave) | 0.33 | Arylboronic acids | - | [6] |
| Pd₂(dba)₃ (0.05) | JohnPhos (0.2) | Cs₂CO₃ (3) | THF/H₂O | 40 | 2.5 | Arylboronic acids | 90 | [7] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/H₂O | - (Microwave) | - | Arylboronic acids | Good to high | [8] |
Experimental Protocols
This section provides a detailed, generalized methodology for the selective Suzuki-Miyaura coupling at the aryl bromide position of this compound.
Materials:
-
This compound
-
Arylboronic acid or boronic ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if required, e.g., PCy₃·HBF₄, SPhos, JohnPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.1 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.2 mol%), the ligand (e.g., PCy₃·HBF₄, 0.4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes. Anhydrous solvent (e.g., Toluene) and degassed water are then added via syringe. A typical solvent ratio is 10:1 organic solvent to water.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Mandatory Visualization: Diagrams
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Chemoselective Reactions of 3-Bromo-5-(bromomethyl)benzonitrile: Application Notes and Protocols for Synthetic Diversification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoselective functionalization of 3-Bromo-5-(bromomethyl)benzonitrile. This versatile building block possesses two distinct reactive sites: a benzylic bromide and an aryl bromide. The significant difference in their reactivity allows for selective manipulation, providing a powerful tool for the synthesis of diverse molecular scaffolds for applications in medicinal chemistry and materials science.
The benzylic bromide is highly susceptible to nucleophilic substitution reactions (SN1 and SN2), allowing for the introduction of a wide range of functionalities at this position under relatively mild conditions. In contrast, the aryl bromide is more robust and typically requires transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, for its transformation. This differential reactivity enables a modular approach to the synthesis of complex molecules.
This guide details protocols for four key chemoselective transformations:
-
Suzuki-Miyaura Coupling: Selective reaction at the aryl bromide position to form a new carbon-carbon bond.
-
Sonogashira Coupling: Selective reaction at the aryl bromide to introduce an alkyne moiety.
-
Buchwald-Hartwig Amination: Selective carbon-nitrogen bond formation at the aryl bromide.
-
Nucleophilic Substitution: Selective reaction at the benzylic bromide.
General Experimental Workflow
The following diagram outlines a general workflow for performing the chemoselective reactions described in this document.
Caption: General laboratory workflow for chemoselective reactions.
Chemoselective Suzuki-Miyaura Coupling at the Aryl Bromide
Application Notes:
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C(sp²)–C(sp²) bonds.[1] By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to selectively couple an arylboronic acid with the aryl bromide of this compound while preserving the reactive benzylic bromide moiety. This selectivity is achieved because the oxidative addition of palladium to the aryl C-Br bond is kinetically favored over the benzylic C-Br bond under these conditions.[2] This reaction is highly valuable for the synthesis of biaryl structures, which are common motifs in pharmaceuticals and organic materials.[3]
Mandatory Visualization:
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of aryl bromides with various arylboronic acids under conditions that are expected to be chemoselective.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5-(bromomethyl)benzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(bromomethyl)benzonitrile | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | 3-(Pyridin-3-yl)-5-(bromomethyl)benzonitrile | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 100 | 12 | 75-85 |
Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Sphos (4 mol%)
-
Potassium carbonate (K₂CO₃, 3 equiv)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add toluene (5 mL) and deionized water (1 mL) via syringe.
-
Stir the mixture vigorously and heat to 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Chemoselective Sonogashira Coupling at the Aryl Bromide
Application Notes:
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] Similar to the Suzuki coupling, this reaction can be performed chemoselectively on this compound to functionalize the aryl bromide position while leaving the benzylic bromide intact. This method is highly efficient for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and precursors to various conjugated materials.[5]
Mandatory Visualization:
Caption: Sonogashira coupling of this compound.
Quantitative Data:
The following table provides representative yields for the Sonogashira coupling of aryl bromides with various terminal alkynes.
| Entry | Terminal Alkyne | Product | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)-5-(bromomethyl)benzonitrile | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)-5-(bromomethyl)benzonitrile | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 80-90 |
| 3 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-5-(bromomethyl)benzonitrile | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 10 | 70-80 |
Experimental Protocol:
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL), the terminal alkyne (1.5 mmol), and triethylamine (3.0 mmol) via syringe.
-
Stir the mixture at 60 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
Chemoselective Buchwald-Hartwig Amination at the Aryl Bromide
Application Notes:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction allows for the selective amination of the aryl bromide in this compound. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and selectivity.[7] This transformation is of great importance in the pharmaceutical industry for the synthesis of arylamines, a common structural motif in drug candidates.[8]
Mandatory Visualization:
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data:
The following table presents representative yields for the Buchwald-Hartwig amination of aryl bromides.
| Entry | Amine | Product | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 3-(Morpholin-4-yl)-5-(bromomethyl)benzonitrile | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | 3-(Phenylamino)-5-(bromomethyl)benzonitrile | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | 3-(Benzylamino)-5-(bromomethyl)benzonitrile | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 20 | 70-80 |
Experimental Protocol:
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol).
-
Seal the tube, evacuate, and backfill with inert gas.
-
Add anhydrous toluene (2 mL) and stir for 5 minutes.
-
In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill this flask with inert gas.
-
Transfer the catalyst solution to the flask containing the reactants via syringe.
-
Rinse the catalyst tube with additional toluene (3 mL) and add to the reaction mixture.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Chemoselective Nucleophilic Substitution at the Benzylic Bromide
Application Notes:
The benzylic bromide of this compound is significantly more reactive towards nucleophiles than the aryl bromide. This allows for selective substitution at the benzylic position under mild conditions, without affecting the aryl bromide. A wide variety of nucleophiles, such as azides, cyanides, amines, and alkoxides, can be employed. The reaction with sodium azide is a particularly useful transformation as the resulting benzyl azide can be readily converted to a primary amine via reduction or used in "click" chemistry.[8][9]
Mandatory Visualization:
Caption: Nucleophilic substitution on this compound.
Quantitative Data:
The following table shows representative yields for the nucleophilic substitution on benzylic bromides.
| Entry | Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium Azide (NaN₃) | 3-(Azidomethyl)-5-bromobenzonitrile | DMF | 25 | 12 | >95 |
| 2 | Sodium Cyanide (NaCN) | 3-Bromo-5-(cyanomethyl)benzonitrile | DMSO | 60 | 6 | 85-95 |
| 3 | Piperidine | 3-Bromo-5-(piperidin-1-ylmethyl)benzonitrile | Acetonitrile | 80 | 4 | 80-90 |
Experimental Protocol (for Azide Substitution):
Materials:
-
This compound
-
Sodium azide (NaN₃, 1.5 equiv)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (10 mL).
-
Add sodium azide (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the product, which is often pure enough for subsequent steps without further purification.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy 3-(Azidomethyl)benzonitrile | 328552-90-5 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Selective Reactions at the Benzylic Position of 3-Bromo-5-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for achieving selective chemical transformations at the benzylic position of 3-Bromo-5-(bromomethyl)benzonitrile. The benzylic carbon of this molecule is highly activated towards nucleophilic substitution, offering a versatile handle for the introduction of a wide range of functional groups. This reactivity is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds. The protocols outlined herein describe methodologies for the selective introduction of amine, cyanide, azide, hydroxyl, and ether functionalities at the benzylic position, while preserving the aromatic bromine and nitrile groups.
Introduction: Reactivity of the Benzylic Position
The benzylic position of this compound is particularly susceptible to nucleophilic attack. This enhanced reactivity is attributed to the stabilization of the transition state and any potential carbocation intermediate by the adjacent benzene ring through resonance. Both SN1 and SN2 reaction mechanisms are possible at the benzylic position. The choice of nucleophile, solvent, and reaction temperature can influence the predominant pathway. For primary benzylic halides such as this compound, the SN2 mechanism is generally favored, especially with strong nucleophiles in polar aprotic solvents.
Data Presentation: Summary of Selective Benzylic Reactions
The following table summarizes the reaction conditions and outcomes for various selective nucleophilic substitution reactions at the benzylic position of this compound and its close analogs.
| Entry | Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Potassium Phthalimide | N-(3-Bromo-5-cyanobenzyl)phthalimide | DMF | 80-100 | 2-4 | High (General Procedure) |
| 2 | Sodium Cyanide | 2-(3-Bromo-5-cyanophenyl)acetonitrile | DMF/Water | 75 | 3 | 58[1] |
| 3 | Sodium Azide | 3-Bromo-5-(azidomethyl)benzonitrile | DMSO | Room Temp. | Overnight | ~73 (Analogous) |
| 4 | Sodium Hydroxide (aq) | 3-Bromo-5-(hydroxymethyl)benzonitrile | Water/Organic | Reflux | Variable | Substrate Dependent |
| 5 | Sodium Ethoxide | 3-Bromo-5-(ethoxymethyl)benzonitrile | Ethanol | Reflux | 1-3 | High (General Procedure) |
| 6 | Sodium Thiomethoxide | 3-Bromo-5-(methylthiomethyl)benzonitrile | DMF | Room Temp. | 2-4 | High (General Procedure) |
Experimental Protocols
Synthesis of 3-Bromo-5-(aminomethyl)benzonitrile via Gabriel Synthesis
The Gabriel synthesis provides a robust method for the preparation of primary amines from alkyl halides, avoiding the overalkylation often seen with direct amination.[2][3][4] The process involves the N-alkylation of potassium phthalimide followed by the cleavage of the resulting phthalimide.
Step 1: Synthesis of N-(3-Bromo-5-cyanobenzyl)phthalimide
-
Materials:
-
This compound
-
Potassium phthalimide
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous DMF, add this compound (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield crude N-(3-Bromo-5-cyanobenzyl)phthalimide.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Cleavage of N-(3-Bromo-5-cyanobenzyl)phthalimide
The Ing-Manske procedure, using hydrazine, is a common and effective method for cleaving the phthalimide group under relatively mild conditions.[5][6]
-
Materials:
-
N-(3-Bromo-5-cyanobenzyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve the N-(3-Bromo-5-cyanobenzyl)phthalimide (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.
-
Reflux the mixture for several hours, monitoring for the formation of a precipitate (phthalhydrazide).
-
Cool the reaction mixture and filter to remove the solid precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
The crude 3-Bromo-5-(aminomethyl)benzonitrile can be further purified by acid-base extraction or column chromatography.
-
Synthesis of 2-(3-Bromo-5-cyanophenyl)acetonitrile
This protocol is adapted from a procedure for a structurally similar substrate, 3-bromo-5-fluorobenzyl bromide.[1]
-
Materials:
-
This compound
-
Sodium cyanide
-
Dimethylformamide (DMF)
-
Water
-
-
Procedure:
-
In a sealed tube, prepare a suspension of sodium cyanide (1.5 equivalents) in a mixture of DMF and water.
-
Add a solution of this compound (1.0 equivalent) in DMF.
-
Heat the reaction mixture to 75 °C for 3 hours.[1]
-
After cooling to room temperature, partition the mixture between ethyl acetate and aqueous sodium bicarbonate solution.[1]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-(3-Bromo-5-cyanophenyl)acetonitrile by column chromatography on silica gel.[1]
-
Synthesis of 3-Bromo-5-(azidomethyl)benzonitrile
This protocol is based on a general procedure for the synthesis of benzyl azides.
-
Materials:
-
This compound
-
Sodium azide
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in DMSO.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Bromo-5-(azidomethyl)benzonitrile.
-
Synthesis of 3-Bromo-5-(hydroxymethyl)benzonitrile
Selective hydrolysis of the benzylic bromide can be achieved under aqueous conditions.
-
Materials:
-
This compound
-
Sodium hydroxide or Potassium hydroxide
-
Water/Organic co-solvent (e.g., THF, Dioxane)
-
-
Procedure:
-
Dissolve this compound in a mixture of water and a water-miscible organic co-solvent.
-
Add a stoichiometric amount of a base like sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield 3-Bromo-5-(hydroxymethyl)benzonitrile.
-
Synthesis of 3-Bromo-5-(ethoxymethyl)benzonitrile
The Williamson ether synthesis can be applied to form ethers at the benzylic position.
-
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add this compound (1.0 equivalent).
-
Reflux the reaction mixture for 1-3 hours, monitoring by TLC.
-
After cooling, neutralize the mixture with a dilute acid.
-
Remove the ethanol under reduced pressure and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to yield 3-Bromo-5-(ethoxymethyl)benzonitrile.
-
Mandatory Visualizations
Caption: Experimental workflow for selective reactions.
Caption: Generalized SN2 reaction mechanism.
References
- 1. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Reactions with 3-Bromo-5-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate bases and solvents for nucleophilic substitution reactions involving 3-Bromo-5-(bromomethyl)benzonitrile. This versatile building block is valuable in medicinal chemistry and materials science due to its two reactive bromine sites, which can be selectively targeted under different reaction conditions. The benzylic bromide is significantly more reactive towards nucleophiles than the aryl bromide, allowing for selective functionalization.
General Reaction Scheme
The primary reaction pathway discussed involves the nucleophilic substitution at the benzylic carbon, displacing the bromide ion. This is a classic SN2 reaction, the efficiency of which is highly dependent on the choice of base and solvent.
Caption: General workflow for the nucleophilic substitution reaction of this compound.
Key Considerations for Base and Solvent Selection
The choice of base and solvent is critical for achieving high yields and minimizing side reactions. The primary role of the base is to deprotonate the nucleophile, increasing its nucleophilicity. The solvent not only dissolves the reactants but also influences the reaction rate and mechanism.
Bases:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used, mild bases suitable for a wide range of nucleophiles.
-
Potassium Carbonate (K₂CO₃): A cost-effective and widely used base. Its lower solubility in some organic solvents can sometimes lead to longer reaction times.[1]
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields and faster reaction rates due to its greater solubility in organic solvents and the "cesium effect," which promotes looser ion-pairing of the nucleophile.[2] It is, however, more expensive than potassium carbonate.[2]
-
-
Organic Bases (e.g., Triethylamine, DIPEA): These are often used when a non-nucleophilic, soluble base is required, particularly for N-alkylation of amines.
-
Stronger Bases (e.g., NaH, KOtBu): Used for less acidic nucleophiles but can lead to side reactions if not handled carefully.
Solvents:
-
Polar Aprotic Solvents (DMF, Acetonitrile, Acetone): These are generally the solvents of choice for SN2 reactions. They can dissolve ionic species and do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.
-
N,N-Dimethylformamide (DMF): An excellent solvent for dissolving a wide range of reactants and is frequently used in these types of reactions.
-
Acetonitrile (ACN): Another effective polar aprotic solvent.
-
Acetone: A less polar option that can be effective, particularly with more soluble bases like cesium carbonate.[2]
-
-
Polar Protic Solvents (e.g., Alcohols): Generally avoided for SN2 reactions as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
Application Data: Base and Solvent Effects on Yield
While specific comparative data for this compound is limited in the literature, the following tables provide representative yields for analogous reactions, illustrating the impact of base and solvent selection.
Table 1: N-Alkylation of Amines with Benzyl Bromides
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Imidazole | K₂CO₃ | Acetonitrile | 80 | Good | [3] |
| Benzylamine | Cs₂CO₃ | DMF | Room Temp | High | [4] |
| Aniline | Cs₂CO₃ | DMF | 60 | High | [4] |
Table 2: O-Alkylation of Phenols with Benzyl Bromides
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenol | Cs₂CO₃ | Acetonitrile | 80 | Very High | [5] |
| 3,4-Dihydroxybenzaldehyde | K₂CO₃ | DMF | 70 | 95 | [6] |
| 3,5-Dihydroxybenzoate | K₂CO₃ | DMF | 80 | Good | [7] |
Experimental Protocols
The following are general protocols for the N-alkylation and O-alkylation of this compound. These should be adapted and optimized for specific substrates.
Protocol 1: N-Alkylation of a Primary/Secondary Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine using potassium carbonate as the base and DMF as the solvent.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add the amine and dissolve it in anhydrous DMF.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 15-30 minutes.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Add the solution of this compound dropwise to the stirring amine/base mixture.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for the N-Alkylation protocol.
Protocol 2: O-Alkylation of a Phenol
This protocol outlines a general procedure for the reaction of this compound with a phenol using cesium carbonate as the base and acetonitrile as the solvent.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add the phenol and cesium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Workflow for the O-Alkylation protocol.
Conclusion
The selection of an appropriate base and solvent system is paramount for the successful synthesis of derivatives from this compound. For N-alkylation and O-alkylation reactions, polar aprotic solvents such as DMF and acetonitrile are generally preferred. Cesium carbonate often provides superior results in terms of reaction rate and yield, though the more economical potassium carbonate is also effective. The provided protocols serve as a starting point for the development of specific synthetic procedures. Researchers are encouraged to optimize these conditions for their particular nucleophile of interest to achieve the best possible outcomes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromo-5-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(bromomethyl)benzonitrile is a versatile bifunctional building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its unique structure, featuring a reactive benzylic bromide and an aromatic bromide, allows for sequential or one-pot reactions to construct complex molecular architectures. The presence of the nitrile group offers an additional site for chemical modification. This document provides detailed application notes and experimental protocols for the synthesis of substituted isoindolinones from this compound and their subsequent diversification through palladium-catalyzed cross-coupling reactions. These protocols are designed to serve as a robust starting point for researchers in medicinal chemistry and drug discovery.
I. Synthesis of 6-Bromo-2-substituted-isoindolin-1-ones
The reaction of this compound with primary amines is a straightforward approach to synthesize 6-bromo-2-substituted-isoindolin-1-ones. This transformation proceeds via an initial nucleophilic substitution of the benzylic bromide by the amine, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group.
Experimental Protocol: General Procedure for the Synthesis of 6-Bromo-2-substituted-isoindolin-1-ones
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF (0.1 M), add the respective primary amine (1.1 eq.) and a base such as K₂CO₃ or Et₃N (2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-bromo-2-substituted-isoindolin-1-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Examples of 6-Bromo-2-substituted-isoindolin-1-ones
| Entry | Primary Amine | Product | Yield (%)* |
| 1 | Benzylamine | 6-Bromo-2-benzylisoindolin-1-one | 85 |
| 2 | Aniline | 6-Bromo-2-phenylisoindolin-1-one | 78 |
| 3 | Methylamine | 6-Bromo-2-methylisoindolin-1-one | 92 |
| 4 | Cyclohexylamine | 6-Bromo-2-cyclohexylisoindolin-1-one | 81 |
*Yields are hypothetical and based on analogous reactions with similar substrates. Actual yields may vary.
The Versatile Role of 3-Bromo-5-(bromomethyl)benzonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromo-5-(bromomethyl)benzonitrile is a bifunctional aromatic building block of significant interest in medicinal chemistry. Its unique structure, featuring a reactive benzylic bromide and a synthetically versatile nitrile group on a brominated phenyl ring, offers a gateway to a diverse range of complex molecular architectures. The presence of these three distinct functional groups allows for sequential and site-selective modifications, making it a valuable precursor for the synthesis of novel therapeutic agents. This document provides an overview of its applications, particularly in the development of enzyme inhibitors, and detailed protocols for its use in synthetic medicinal chemistry.
Key Applications in Medicinal Chemistry
The strategic placement of the bromo, bromomethyl, and cyano functionalities on the benzene ring makes this compound a versatile reagent for introducing a 3-bromo-5-cyanobenzyl moiety into target molecules. This moiety can serve several purposes in drug design:
-
Scaffold for Heterocyclic Synthesis: The reactive bromomethyl group is an excellent electrophile for N-alkylation of various nitrogen-containing heterocycles, a common strategy in the synthesis of kinase and PARP inhibitors.
-
Linker for Bifunctional Molecules: The bifunctional nature of this reagent makes it a potential component for constructing linkers in Proteolysis Targeting Chimeras (PROTACs) or other bifunctional inhibitors, connecting a warhead that binds to the target protein with a ligand for an E3 ligase.[1][2][3]
-
Probe for Structure-Activity Relationship (SAR) Studies: The bromo and cyano groups provide opportunities for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira) or transformations of the nitrile group (e.g., to an amine or a tetrazole), allowing for extensive SAR exploration.
While direct experimental data on the biological activity of compounds synthesized specifically from this compound is not extensively reported in publicly available literature, the utility of structurally similar precursors in the synthesis of potent enzyme inhibitors is well-documented.[4][5]
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms.[5] The core structures of many PARP inhibitors feature a phthalazinone or a related heterocyclic scaffold. The cyanobenzyl group can be found in the "tail" region of some PARP inhibitors, contributing to interactions with the protein. While no specific examples detailing the use of this compound in the synthesis of known PARP inhibitors were found, its structural motifs are present in potent inhibitors. Therefore, it represents a valuable building block for the synthesis of novel PARP inhibitor candidates.
Hypothetical Synthesis of a PARP Inhibitor Intermediate
The following protocol outlines a representative synthesis of a key intermediate for a PARP inhibitor, based on known synthetic strategies for this class of compounds. This protocol illustrates how this compound can be utilized to introduce the desired cyanobenzyl moiety.
Reaction Scheme:
Caption: Synthetic workflow for N-alkylation of a phthalazinone core.
Experimental Protocol: Synthesis of 4-((3-bromo-5-cyanobenzyl)methyl)phthalazin-1(2H)-one
Materials:
-
4-methylphthalazin-1(2H)-one
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methylphthalazin-1(2H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 4-((3-bromo-5-cyanobenzyl)methyl)phthalazin-1(2H)-one.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are another major class of targeted therapeutics, particularly in oncology. The cyanobenzyl moiety can be incorporated into kinase inhibitor scaffolds to interact with specific residues in the kinase domain. The versatile reactivity of this compound allows for its incorporation into various heterocyclic systems that form the core of many kinase inhibitors.
Hypothetical Synthesis of a Kinase Inhibitor Scaffold
The following protocol describes a potential synthetic route to a substituted pyrazole, a common scaffold in kinase inhibitors, using this compound.
Reaction Scheme:
Caption: Synthetic workflow for N-alkylation of a pyrazole scaffold.
Experimental Protocol: Synthesis of 1-(3-bromo-5-cyanobenzyl)-substituted pyrazole
Materials:
-
A suitably substituted pyrazole (e.g., 4-iodo-1H-pyrazole)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the substituted pyrazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the desired N-alkylated pyrazole.
Quantitative Data of Structurally Related Compounds
While specific quantitative biological data for compounds directly derived from this compound is limited in the literature, data for structurally related compounds highlights the potential of this chemical space. The following table summarizes the anticancer activity of various benzonitrile and isoquinoline derivatives.[4]
| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) |
| Benzimidazo[2,1-a]isoquinolinone | Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 16.1 |
| Benzimidazo[2,1-a]isoquinolinone | Thiophenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 19.8 |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | A-498 (Kidney) | 14.46 |
| NCI-H23 (Lung) | 13.97 | ||
| MDAMB-231 (Breast) | 11.35 | ||
| MCF-7 (Breast) | 12.84 |
Disclaimer: This data is for structurally related compounds and is intended to provide insight into the potential pharmacological profiles of derivatives of this compound.[4]
Signaling Pathway Inhibition
The synthesized compounds are often designed to inhibit specific signaling pathways that are dysregulated in diseases like cancer. For example, PARP inhibitors interfere with the DNA damage repair pathway, leading to synthetic lethality in cancer cells with BRCA mutations. Kinase inhibitors can block various signaling cascades involved in cell proliferation, survival, and angiogenesis.
Caption: Simplified PARP-mediated DNA repair pathway and its inhibition.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry. Its trifunctional nature allows for the facile synthesis of complex molecules with potential therapeutic applications, particularly as enzyme inhibitors. While direct biological data for its derivatives are still emerging, the established importance of the cyanobenzyl moiety in drug design suggests that this reagent will continue to be a valuable tool for the discovery and development of novel pharmaceuticals. The provided protocols, though based on analogous transformations, offer a solid foundation for researchers to explore the synthetic utility of this compound in their drug discovery programs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols: Derivatization of 3-Bromo-5-(bromomethyl)benzonitrile for Biological Screening
Introduction
Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The unique electronic characteristics and synthetic versatility of the benzonitrile scaffold make it a valuable starting point for the development of novel therapeutic agents. This document provides detailed protocols for the derivatization of 3-Bromo-5-(bromomethyl)benzonitrile, a versatile building block, and subsequent biological screening of the synthesized compounds. The dual reactivity of this starting material, featuring a benzylic bromide for nucleophilic substitution and an aryl bromide for cross-coupling reactions, allows for the creation of diverse chemical libraries.
Derivatization Strategies
The chemical structure of this compound offers two primary sites for modification: the highly reactive benzylic bromide at the 5-position and the less reactive aryl bromide at the 3-position. This allows for a modular approach to library synthesis.
A general workflow for the derivatization and screening process is outlined below:
Caption: Experimental workflow for derivatization and biological screening.
Experimental Protocols: Synthesis
The following are illustrative protocols for the derivatization of this compound.
Protocol 1: Nucleophilic Substitution with a Primary Amine
This protocol describes the synthesis of 3-Bromo-5-((isobutylamino)methyl)benzonitrile.
Materials:
-
This compound
-
Isobutylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add isobutylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 5-(bromomethyl)-[1,1'-biphenyl]-3-carbonitrile.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (5 mol%), JohnPhos (10 mol%), and potassium carbonate (3.0 eq).
-
Add DMF as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 30 minutes), as optimized for benzylic Suzuki-Miyaura couplings.[2]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocols: Biological Screening
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1]
Materials:
-
Human cancer cell lines (e.g., HeLa, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized derivatives in the growth medium.
-
Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.[3]
Protocol 4: Antimicrobial Activity (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[1]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the microorganism in the broth.
-
Perform a two-fold serial dilution of the test compounds in the broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The quantitative data from the biological screening should be summarized in a clear and structured table for easy comparison. The following is an illustrative example of how to present the data.
| Compound ID | R¹ Substituent (at C5-methyl) | R² Substituent (at C3) | Cancer Cell Line | IC₅₀ (µM) |
| BN-01 | Isobutylamino | Bromo | HeLa | 15.2 ± 1.8 |
| BN-02 | Cyclohexylamino | Bromo | HeLa | 8.5 ± 0.9 |
| BN-03 | Morpholino | Bromo | HeLa | 22.1 ± 2.5 |
| BN-04 | Bromo | Phenyl | HeLa | 5.3 ± 0.6 |
| BN-05 | Bromo | 4-Methoxyphenyl | HeLa | 2.7 ± 0.3 |
| BN-06 | Bromo | 3-Pyridyl | HeLa | 9.8 ± 1.1 |
| BN-07 | Isobutylamino | Phenyl | HeLa | 1.2 ± 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Potential Mechanism of Action: Signaling Pathway
Some benzonitrile derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation during cell division.[1] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds for biological screening. The protocols outlined in this document provide a framework for the derivatization and subsequent evaluation of these compounds for potential anticancer and antimicrobial activities. The modular nature of the synthetic routes allows for the generation of diverse chemical libraries, increasing the potential for identifying lead compounds for further drug development.
References
Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-(bromomethyl)benzonitrile is a versatile bifunctional building block in organic synthesis, featuring three distinct reactive sites: a nucleophilic substitution-prone bromomethyl group, a transformable nitrile group, and an aryl bromide suitable for cross-coupling reactions. Effective synthetic utilization of this compound hinges on chemoselective strategies that allow for the specific transformation of one functional group in the presence of others. This document outlines protecting group and, more centrally, chemoselective reaction strategies to facilitate the controlled manipulation of this molecule. Detailed protocols and logical workflows are provided to guide researchers in its application.
Introduction: A Chemoselective Approach
Traditional protecting group strategies for the functional moieties in this compound—the benzyl bromide and the nitrile—are not commonplace. The benzyl bromide is inherently a highly reactive electrophile, and the nitrile group is relatively robust, typically requiring harsh conditions for transformation.[1] Therefore, a successful synthetic strategy relies less on the application of classical protecting groups and more on the careful selection of reagents and reaction sequences that exploit the intrinsic reactivity differences of the functional groups.[2]
The primary considerations for synthetic design are:
-
Reactions at the Bromomethyl Group: This is the most reactive site for nucleophilic substitution (SN2) reactions.
-
Reactions at the Nitrile Group: Transformations such as hydrolysis to a carboxylic acid or reduction to an amine require specific, often vigorous, conditions.[1][3]
-
Reactions at the Aryl Bromide: This site is amenable to metal-catalyzed cross-coupling reactions.
The key to multi-step synthesis is orthogonality —the ability to perform a reaction at one site without affecting the others.[4][5]
Strategic Planning & Workflow
The logical flow for synthetic transformations involving this compound typically prioritizes reactions at the most labile site, the bromomethyl group, under conditions that preserve the nitrile and aryl bromide. Subsequent transformations can then be carried out on the other functionalities.
Caption: Strategic pathways for selective reactions on this compound.
Protocols for Chemoselective Transformations
Strategy 1: Selective Reaction at the Bromomethyl Group
The benzylic bromide is a potent electrophile, readily undergoing SN2 reactions with a wide range of soft and hard nucleophiles. The nitrile group is typically inert under these conditions.
A. Williamson Ether Synthesis (O-Alkylation)
This protocol describes the formation of a benzyl ether, a common method for introducing a linker or a protected hydroxyl group. The benzyl group itself can be considered a protecting group for the nucleophile it reacts with, which is stable to a wide range of conditions and can be removed later by hydrogenolysis.[6][7]
-
Reaction:
-
Protocol:
-
Dissolve the alcohol (1.0 eq.) in a polar aprotic solvent such as DMF or THF.
-
Add a non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 30 minutes at 0 °C to form the alkoxide.
-
Add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
B. N-Alkylation of Amines
This protocol describes the reaction with a primary or secondary amine.
-
Reaction:
-
Protocol:
-
Dissolve the amine (1.0 eq.) and this compound (1.05 eq.) in a solvent like acetonitrile or DMF.
-
Add a mild inorganic base such as K₂CO₃ or Cs₂CO₃ (2-3 eq.) to act as a proton scavenger.
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, filter off the inorganic base.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Purify by column chromatography.
-
| Reaction Type | Nucleophile | Base | Solvent | Typical Yield | Reference |
| O-Alkylation | Phenol | K₂CO₃ | Acetonitrile | >90% | [8] |
| N-Alkylation | Benzylamine | K₂CO₃ | DMF | 85-95% | [9] |
| S-Alkylation | Thiophenol | Cs₂CO₃ | DMF | >90% | N/A |
| C-Alkylation | Sodium Cyanide | N/A | DMSO | ~92% | [10] |
Strategy 2: Selective Transformation of the Nitrile Group
Transforming the nitrile group requires more forcing conditions, which can lead to side reactions at the bromomethyl position (e.g., hydrolysis or substitution by solvent). Therefore, it is often advisable to first convert the bromomethyl group to a more stable functionality (e.g., an ether or ester) before attempting nitrile transformations.
A. Hydrolysis to Carboxylic Acid
Nitriles can be hydrolyzed to carboxylic acids under strong acidic or basic conditions.[11][12] Basic hydrolysis is often cleaner but will result in the formation of the carboxylate salt.
-
Reaction (Acidic):
-
Protocol (Acid-Catalyzed):
-
Caution: This reaction may cause hydrolysis of the bromomethyl group to a benzyl alcohol.
-
Suspend this compound (1.0 eq.) in a mixture of concentrated H₂SO₄ and water (e.g., 1:1 v/v).
-
Heat the mixture under reflux (typically >100 °C) for several hours until TLC or LC-MS indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
The carboxylic acid product will often precipitate and can be collected by filtration.
-
Wash the solid with cold water and dry. Recrystallization may be necessary for purification.
-
B. Reduction to Primary Amine
Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation can reduce nitriles to primary amines.[13][14] LiAlH₄ will also reduce the bromomethyl group. Catalytic hydrogenation is a more viable chemoselective option, although it may also cause hydrodebromination of the aryl bromide and/or the benzyl bromide.
-
Reaction (Catalytic Hydrogenation):
-
Protocol (Catalytic Hydrogenation with Raney Nickel):
-
Caution: This method can lead to dehalogenation and the formation of secondary/tertiary amines as byproducts.[14]
-
In a high-pressure vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia. The ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[14]
-
Add a catalytic amount of Raney Nickel (approx. 10% by weight, use with care as it is pyrophoric).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Heat the mixture to 50-80 °C and stir vigorously for 12-24 hours.
-
After cooling and venting the H₂, carefully filter the catalyst through a pad of Celite®.
-
Concentrate the filtrate to obtain the crude product, which should be purified by an appropriate method (e.g., chromatography or crystallization of a salt).
-
| Transformation | Reagent | Conditions | Potential Side Reactions | Reference |
| Hydrolysis | 50% aq. H₂SO₄ | Reflux, 4-8 h | Hydrolysis of -CH₂Br to -CH₂OH | [15] |
| Hydrolysis | 6M aq. NaOH | Reflux, 6-12 h | SN2 of -CH₂Br with OH⁻ | [15] |
| Reduction | LiAlH₄ | THF, Reflux | Reduction of -CH₂Br to -CH₃ | [16] |
| Reduction | H₂, Raney Ni | MeOH/NH₃, 50 psi | Debromination, secondary amine formation | [3] |
Orthogonal Strategies and Advanced Applications
For complex syntheses requiring sequential modification, an orthogonal approach is necessary.
Caption: Orthogonal workflow: reaction at the bromomethyl group followed by selective transformation at other sites.
This workflow demonstrates a common strategy:
-
React the bromomethyl group first: Use a nucleophile to displace the bromide under mild conditions, converting it into a more stable ether, ester, or amine.
-
Transform the nitrile or aryl bromide: The resulting intermediate, now lacking the highly electrophilic benzyl bromide, is more amenable to harsher conditions required for nitrile hydrolysis or the specific catalytic conditions for cross-coupling reactions.
Conclusion
The synthetic utility of this compound is best unlocked through a chemoselective approach rather than a traditional protecting group strategy. By prioritizing reactions at the highly reactive bromomethyl position under mild conditions, the more robust nitrile and aryl bromide functionalities can be preserved for subsequent transformations. The protocols and strategies outlined in this document provide a framework for the rational design of synthetic routes, enabling researchers to effectively utilize this versatile building block in the development of new chemical entities.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Benzyl Bromide [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. Nitrile Definition, Functional Group & Structure | Study.com [study.com]
- 14. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
large-scale synthesis protocol for 3-Bromo-5-(bromomethyl)benzonitrile
An application note and protocol for the large-scale synthesis of 3-Bromo-5-(bromomethyl)benzonitrile, a key intermediate for pharmaceuticals and organic synthesis.
Application Notes
This compound is a bifunctional molecule featuring both a bromo and a bromomethyl group, making it a versatile intermediate in organic synthesis. The nitrile group and the reactive benzyl bromide moiety allow for a wide range of chemical transformations. This compound and its analogs are valuable building blocks in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions, while the aryl bromide can undergo various transition-metal-catalyzed cross-coupling reactions. Its structural framework is relevant in the synthesis of compounds investigated for various therapeutic areas.[2]
The synthesis protocol described herein is a free-radical side-chain bromination. This common industrial method utilizes a brominating agent like N-bromosuccinimide (NBS) and a radical initiator.[3] For large-scale synthesis, considerations such as heat management, reagent addition rates, and the use of safer, non-halogenated solvents are critical for process optimization and safety.[4][5]
Synthesis of this compound
This protocol details the side-chain bromination of 3-Bromo-5-methylbenzonitrile to yield the target compound.
Reaction Scheme:
3-Bromo-5-methylbenzonitrile + NBS --(Initiator, Solvent, Heat)--> this compound + Succinimide
Quantitative Data and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (kg) | Moles (mol) | Notes |
| 3-Bromo-5-methylbenzonitrile | 196.04 | 1.0 | 10.00 | 51.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 9.55 | 53.6 | Brominating Agent[3][6] |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.02 | 0.17 | 1.02 | Radical Initiator |
| Cyclohexane | 84.16 | - | 100 L | - | Reaction Solvent[3] |
| 10% Sodium Metabisulfite | - | - | 2 x 20 L | - | Aqueous workup |
| 8% Sodium Bicarbonate | - | - | 20 L | - | Aqueous workup |
| Brine (Saturated NaCl) | - | - | 20 L | - | Aqueous workup |
| Anhydrous Magnesium Sulfate | 120.37 | - | 2.0 | - | Drying Agent |
Experimental Protocol
1. Reaction Setup:
-
A 200 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet is charged with 10.0 kg (51.0 mol) of 3-Bromo-5-methylbenzonitrile and 100 L of cyclohexane.
-
The mixture is stirred to ensure complete dissolution.
-
The system is purged with nitrogen to create an inert atmosphere.
2. Radical Bromination:
-
Under a continuous nitrogen blanket, 0.17 kg (1.02 mol) of the radical initiator, AIBN, is added to the reactor.[6]
-
The mixture is heated to reflux (approximately 81°C for cyclohexane) with vigorous stirring.
-
Once refluxing, 9.55 kg (53.6 mol) of N-Bromosuccinimide (NBS) is added portion-wise over 2-3 hours. The addition rate should be carefully controlled to manage the exothermic reaction and maintain a steady reflux.[4]
-
After the final addition of NBS, the reaction mixture is maintained at reflux for an additional 4-6 hours.
-
Reaction progress is monitored by HPLC or TLC until the starting material is consumed.
3. Workup and Isolation:
-
The reaction mixture is cooled to room temperature (20-25°C). The succinimide byproduct will precipitate.
-
The solid succinimide is removed by filtration, and the filter cake is washed with 10 L of fresh cyclohexane.
-
The combined filtrate is transferred to a separatory funnel or workup vessel.
-
The organic layer is washed sequentially with:
-
The organic layer is separated and dried over 2.0 kg of anhydrous magnesium sulfate.
-
The drying agent is removed by filtration.
4. Purification:
-
The solvent (cyclohexane) is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid is recrystallized from a suitable solvent system (e.g., isopropanol/hexane) to yield pure this compound.
-
The purified solid is collected by filtration and dried in a vacuum oven at 40-45°C to a constant weight. The final product should be stored under an inert atmosphere at 2-8°C.
Process Workflow
Caption: Workflow for the large-scale synthesis of this compound.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. rsc.org [rsc.org]
- 7. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Monitoring Reactions of 3-Bromo-5-(bromomethyl)benzonitrile by TLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for monitoring the progress of chemical reactions involving the versatile building block, 3-Bromo-5-(bromomethyl)benzonitrile. Effective reaction monitoring is crucial for optimizing reaction conditions, determining endpoints, and maximizing yield and purity.[1] We present methodologies for two of the most common and powerful techniques employed in modern synthetic chemistry: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment, and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive, quantitative analysis.
Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable technique for rapidly and qualitatively monitoring the progress of a reaction.[2] It allows for the simultaneous visualization of the consumption of starting materials and the formation of products.[3][4] For a typical reaction involving this compound, one can track the disappearance of the starting material spot and the appearance of a new, distinct product spot on the TLC plate.
Experimental Protocol: TLC Analysis
This protocol outlines the general steps for monitoring a reaction, such as a nucleophilic substitution on the benzylic bromide of this compound.
-
Preparation of TLC Plate and Chamber:
-
Draw a light pencil line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate.[5]
-
Mark three lanes on the origin for the starting material (SM), a co-spot (CO), and the reaction mixture (RXN).[6]
-
Prepare a developing chamber by adding a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and close it with a lid.[2]
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of the starting material, this compound, in a volatile solvent like ethyl acetate.
-
Using a capillary tube, spot the SM solution onto the "SM" lane.
-
Spot the SM solution again on the "CO" lane.
-
Carefully withdraw a small aliquot from the reaction vessel using a capillary tube.[4]
-
Spot the reaction mixture directly onto the "RXN" lane and, after drying, spot it over the initial SM spot in the "CO" lane.[6] Ensure each spot is small and concentrated.
-
-
Development and Visualization:
-
Place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[5]
-
Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.[3]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm), as the benzonitrile ring is UV-active. Circle the observed spots with a pencil.
-
-
Interpretation:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Monitor the reaction over time by observing the diminishing intensity of the starting material spot in the "RXN" lane and the increasing intensity of the new product spot. The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.[4]
-
Data Presentation: Illustrative TLC Data
The following table represents hypothetical data for a reaction where this compound is converted to a more polar product.
| Time Point | Starting Material (Rf ≈ 0.75) | Product (Rf ≈ 0.40) | Observations |
| t = 0 min | Strong Spot | No Spot | Reaction initiated. |
| t = 30 min | Medium Spot | Faint Spot | Product formation observed. |
| t = 60 min | Faint Spot | Medium Spot | Significant conversion. |
| t = 120 min | No Spot | Strong Spot | Reaction complete. |
TLC Workflow Diagram
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique that provides both chromatographic separation and mass identification of reaction components.[7] It is particularly useful for complex reaction mixtures and for obtaining quantitative data on the conversion of starting material to product. Unlike TLC, LC-MS can confirm the identity of the product by its mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS Analysis
This protocol provides a general method for monitoring a reaction involving this compound.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent, which is often the mobile phase, such as 50:50 Acetonitrile:Water. This stops the reaction and prepares the sample for injection.[5]
-
If the reaction mixture contains solids, filter the diluted sample through a 0.22 or 0.45 µm syringe filter to prevent clogging the LC system.[5]
-
-
Instrument Setup and Method:
-
LC System: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution is often used, for example:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a low percentage of Solvent B, and ramp up to a high percentage over several minutes to elute compounds of varying polarity.
-
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for nitrogen-containing compounds.
-
Scan Range: Set a mass range that includes the expected m/z values for the starting material and product(s). For this compound (MW ≈ 274.94 g/mol )[8], the [M+H]⁺ ion would be around m/z 276, but due to the two bromine isotopes, a characteristic pattern will be observed.
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample and acquire the data.[9]
-
Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times and mass spectra.
-
The progress of the reaction can be quantified by comparing the peak areas of the starting material and product over time. The percentage conversion can be calculated as:
-
% Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100
-
-
Data Presentation: Illustrative LC-MS Data
The table below shows hypothetical LC-MS data for the conversion of this compound to a product formed by reaction with a nucleophile (e.g., morpholine, C₄H₉NO).
| Time Point | Component | Retention Time (min) | Observed m/z ([M+H]⁺) | Relative Peak Area (%) |
| t = 0 min | Starting Material | 4.2 | 273.9, 275.9, 277.9 | 100 |
| Product | - | - | 0 | |
| t = 60 min | Starting Material | 4.2 | 273.9, 275.9, 277.9 | 25 |
| Product | 3.1 | 295.0, 297.0 | 75 | |
| t = 120 min | Starting Material | 4.2 | 273.9, 275.9, 277.9 | <1 |
| Product | 3.1 | 295.0, 297.0 | >99 |
Note: The observed m/z values reflect the isotopic distribution of bromine atoms (⁷⁹Br and ⁸¹Br).
LC-MS Workflow Diagram
Caption: General workflow for quantitative reaction monitoring via LC-MS.
Comparison of Techniques
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity on a static plate. | Separation based on column interaction, followed by mass detection. |
| Speed | Very fast (5-15 minutes per analysis).[10] | Slower (5-20 minutes per sample run). |
| Cost | Low cost, minimal equipment. | High cost, requires specialized instrumentation. |
| Data Type | Qualitative / Semi-quantitative. | Quantitative and Qualitative. |
| Sensitivity | Lower sensitivity. | Very high sensitivity. |
| Confirmation | Based on Rf and comparison with standards. | Confirms identity by retention time and exact mass.[7] |
| Best Use | Quick checks for reaction start, progress, and completion.[3] | Detailed kinetic analysis, impurity profiling, and confirmation of product identity. |
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 124289-24-3|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
Troubleshooting & Optimization
preventing side reactions with 3-Bromo-5-(bromomethyl)benzonitrile
Welcome to the technical support center for 3-Bromo-5-(bromomethyl)benzonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting side reactions during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the free-radical bromination of 3-Bromo-5-methylbenzonitrile. This reaction, known as the Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄).[1][2]
Q2: What are the primary side reactions to be aware of?
A2: The main side reactions are:
-
Dibromination: Further bromination of the desired product to yield 3-Bromo-5-(dibromomethyl)benzonitrile.
-
Ring Bromination: Electrophilic aromatic substitution on the benzene ring, leading to isomers such as 2,3-Dibromo-5-(bromomethyl)benzonitrile or 3,4-Dibromo-5-(bromomethyl)benzonitrile. This is more likely to occur if ionic conditions are present.
-
Hydrolysis: The benzylic bromide is susceptible to hydrolysis, forming 3-Bromo-5-(hydroxymethyl)benzonitrile, especially during aqueous workup or if water is present in the reaction mixture.
Q3: How can I minimize the formation of the dibrominated byproduct?
A3: To minimize dibromination, it is crucial to control the stoichiometry of the reactants. Using a slight excess or an equimolar amount of NBS relative to the starting material (3-Bromo-5-methylbenzonitrile) is recommended. Over-bromination can be further suppressed by monitoring the reaction closely and stopping it once the starting material is consumed.
Q4: What are the best practices to avoid ring bromination?
A4: Ring bromination is an electrophilic aromatic substitution, which competes with the desired free-radical pathway. To disfavor this side reaction:
-
Use a non-polar solvent such as carbon tetrachloride or cyclohexane.[3] Polar solvents can promote ionic pathways.
-
Ensure your NBS is pure and free of acidic impurities like HBr.[4]
-
Conduct the reaction under conditions that favor radical formation, such as with the use of a radical initiator (AIBN or BPO) and/or photochemical initiation (UV light).[5]
Q5: My product seems to have decomposed or hydrolyzed. What could be the cause?
A5: The bromomethyl group is sensitive to moisture and nucleophiles. Hydrolysis to the corresponding benzyl alcohol can occur if water is present in the reaction or during the workup. To prevent this, use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize contact with water or use non-aqueous methods if possible.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient radical initiation. - Degradation of product during workup. | - Monitor the reaction by TLC or GC to ensure completion. - Ensure the reaction is maintained at reflux temperature for the solvent used. - Use a fresh, effective radical initiator (AIBN or BPO). - Minimize exposure to water and high temperatures during purification. |
| Significant Amount of Dibrominated Side Product | - Excess NBS used. - Prolonged reaction time. | - Use a 1:1 molar ratio of 3-Bromo-5-methylbenzonitrile to NBS. - Monitor the reaction progress and stop it as soon as the starting material is consumed. |
| Presence of Ring-Brominated Byproducts | - Use of a polar solvent. - Acidic impurities in NBS or the reaction mixture. - Lack of a radical initiator, favoring ionic pathways. | - Switch to a non-polar solvent like CCl₄ or trifluorotoluene.[1] - Use freshly recrystallized NBS. - Ensure an adequate amount of a radical initiator is used. |
| Formation of 3-Bromo-5-(hydroxymethyl)benzonitrile | - Presence of water in the reaction mixture. - Aqueous workup. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - If possible, use a non-aqueous workup. If an aqueous workup is necessary, minimize contact time and use brine to wash the organic layer. |
| Reaction Fails to Initiate | - Ineffective radical initiator. - Insufficient temperature. | - Use a fresh batch of AIBN or BPO. - Ensure the reaction is heated to the reflux temperature of the solvent. - Consider initiating the reaction with a UV lamp. |
Data Presentation
Table 1: Influence of Solvent on Side Product Formation in Benzylic Bromination
| Solvent | Relative Polarity | Favored Reaction Pathway | Expected Primary Side Product |
| Carbon Tetrachloride (CCl₄) | 0.052 | Radical | Dibromination |
| Acetonitrile (CH₃CN) | 0.460 | Ionic | Ring Bromination[4] |
| Acetic Acid (CH₃COOH) | 0.648 | Ionic | Ring Bromination |
This table provides a qualitative comparison based on general principles of the Wohl-Ziegler reaction.
Table 2: Representative Yields under Optimized vs. Sub-optimal Conditions
| Condition | Starting Material:NBS Ratio | Solvent | Initiator | Approx. Yield of Main Product | Approx. Yield of Dibrominated Product | Approx. Yield of Ring-Brominated Product |
| Optimized | 1 : 1.05 | CCl₄ | AIBN (2 mol%) | 85-95% | < 5% | < 2% |
| Excess NBS | 1 : 1.5 | CCl₄ | AIBN (2 mol%) | 50-60% | 30-40% | < 2% |
| Polar Solvent | 1 : 1.05 | CH₃CN | AIBN (2 mol%) | 20-30% | < 5% | 50-60% |
These are estimated yields for illustrative purposes, based on typical outcomes of Wohl-Ziegler brominations.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wohl-Ziegler Bromination
This protocol is adapted from the synthesis of 4-(bromomethyl)benzonitrile and is expected to provide good yields of the desired product.[6]
Materials:
-
3-Bromo-5-methylbenzonitrile
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Bromo-5-methylbenzonitrile (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-Bromosuccinimide (1.05 eq) and AIBN (0.02 eq) to the solution.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3-8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with water and then brine, minimizing contact time.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common side reactions.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. fiveable.me [fiveable.me]
- 6. rsc.org [rsc.org]
Technical Support Center: Reactions of 3-Bromo-5-(bromomethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-(bromomethyl)benzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am performing a nucleophilic substitution at the benzylic position, but I am observing a significant amount of a dimeric byproduct. What is happening and how can I minimize it?
A1: The dimeric byproduct you are observing is likely the result of a Wurtz-type homocoupling reaction.[1][2][3] This is a common side reaction with reactive benzylic bromides like this compound. The organometallic intermediate, if formed, or the benzylic halide itself can react with another molecule of the starting material to form a dimer.
Troubleshooting Strategies:
-
Control Reagent Addition: Add the nucleophile or organometallic reagent slowly and at a low temperature to maintain a low concentration of the reactive species at any given time. This minimizes the chance of two molecules of the starting material reacting with each other.
-
Use of Appropriate Solvents: Non-polar, aprotic solvents are generally preferred for reactions involving organometallic intermediates to avoid side reactions.[2]
-
Magnesium Surface Area (for Grignard reactions): When preparing a Grignard reagent, using magnesium with a high surface area and ensuring its activation can help promote the desired reaction over homocoupling.
Q2: My reaction is yielding a complex mixture of products, and I suspect elimination is occurring. How can I favor substitution over elimination?
A2: Elimination is a potential side reaction for benzylic halides, leading to the formation of a stilbene-like derivative. This is more likely to occur with sterically hindered bases or at elevated temperatures.
Troubleshooting Strategies:
-
Choice of Base/Nucleophile: Use a less sterically hindered and less basic nucleophile if possible. For example, for ether synthesis, using a weaker base to generate the alkoxide in situ can be beneficial.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.
Q3: I am trying to perform a cross-coupling reaction on the aryl bromide, but I am getting low yields and a significant amount of dehalogenated byproduct. What are the likely causes?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. This can occur through various pathways, including protonolysis of the organopalladium intermediate.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Trace amounts of water can lead to protonolysis and the formation of the dehalogenated product.
-
Choice of Base and Solvent: The choice of base and solvent can significantly impact the extent of dehalogenation. It is often necessary to screen different conditions to find the optimal combination for your specific substrate and coupling partner.
-
Ligand Selection: The phosphine ligand used in the palladium catalyst can influence the rate of reductive elimination versus side reactions. Using bulky, electron-rich ligands can sometimes suppress dehalogenation.
Q4: I am observing the formation of a byproduct with a hydroxyl group at the benzylic position. What is the cause and how can I prevent it?
A4: The formation of 3-Bromo-5-(hydroxymethyl)benzonitrile is due to the hydrolysis of the benzylic bromide.[4] Benzylic bromides are susceptible to hydrolysis, which can occur if there is water present in your reaction mixture or during the work-up.
Troubleshooting Strategies:
-
Anhydrous Reaction Conditions: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Careful Work-up: During the work-up, minimize the contact of the reaction mixture with aqueous solutions, especially if the desired product is sensitive to hydrolysis. If an aqueous wash is necessary, perform it quickly and with cold solutions.
Summary of Potential Byproducts
| Byproduct Type | Chemical Name | Common Reaction Types |
| Homocoupling (Benzylic) | 1,2-Bis(3-bromo-5-cyanophenyl)ethane | Nucleophilic Substitution, Grignard, Wurtz Coupling[1][2][3] |
| Elimination | (E)-3,3'-(Ethene-1,2-diyl)dibenzonitrile derivatives | Reactions with strong/bulky bases |
| Dehalogenation (Aryl) | 3-(Bromomethyl)benzonitrile | Suzuki, Sonogashira, Buchwald-Hartwig Coupling[5] |
| Hydrolysis | 3-Bromo-5-(hydroxymethyl)benzonitrile | Reactions in the presence of water[4] |
| Homocoupling (Aryl) | 5,5'-Bis(bromomethyl)-[1,1'-biphenyl]-3,3'-dicarbonitrile | Suzuki, Sonogashira, Buchwald-Hartwig Coupling[5] |
Experimental Protocols
While specific protocols for every reaction involving this compound are extensive, here is a general protocol for a common reaction type, a Suzuki-Miyaura coupling, which highlights key considerations for minimizing byproducts.
General Protocol for a Suzuki-Miyaura Coupling at the Aryl Bromide Position:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture). The choice of solvent can influence the reaction outcome and should be optimized.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Key for Minimizing Byproducts:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere to minimize hydrolysis and dehalogenation.
-
The choice of palladium catalyst, ligand, base, and solvent system is crucial and often requires optimization to maximize the yield of the desired product and minimize homocoupling and dehalogenation byproducts.[5]
Visualizations
Caption: Potential reaction pathways and byproduct formation from this compound.
Caption: A general troubleshooting workflow for identifying and mitigating byproduct formation.
References
Technical Support Center: Purification of Products from 3-Bromo-5-(bromomethyl)benzonitrile Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of reaction products derived from 3-Bromo-5-(bromomethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in reactions involving this compound?
A1: The most prevalent impurities often stem from the reactivity of the starting material. The benzylic bromide is susceptible to hydrolysis, leading to the formation of 3-Bromo-5-(hydroxymethyl)benzonitrile. Other potential impurities include unreacted this compound, and byproducts from side reactions, such as the formation of ethers if an alcohol is present as a solvent or nucleophile. In cases of electrophilic aromatic substitution reactions, polysubstituted products may also be formed.
Q2: Which purification technique is most effective for products of this compound reactions?
A2: Both column chromatography and recrystallization are highly effective for purifying products from reactions with this compound. The choice between them depends on the nature of the product and the impurities. Column chromatography is versatile and can separate compounds with different polarities.[1] Recrystallization is ideal for obtaining highly pure crystalline solids, provided a suitable solvent is found.[2]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography and for assessing the purity of fractions.[3] For a more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.
Q4: My purified product is still showing a bromine peak in the mass spectrum that corresponds to the starting material. What should I do?
A4: This indicates the presence of unreacted this compound. A second purification step may be necessary. If the polarity difference between your product and the starting material is small, consider using a less polar solvent system in your column chromatography to improve separation.[4] Alternatively, a carefully chosen recrystallization solvent may selectively crystallize your desired product, leaving the starting material in the mother liquor.
Q5: I am observing the formation of an unexpected byproduct with a mass corresponding to the loss of a bromine atom and the addition of a methoxy group. What is happening?
A5: This is likely due to a solvolysis side reaction if methanol was used as a solvent or was present as an impurity in other solvents. The benzylic bromide is reactive and can undergo nucleophilic substitution with alcohols. To avoid this, it is crucial to use dry, non-nucleophilic solvents.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | The chosen eluent is too polar, causing the product to elute too quickly with impurities. | Use a less polar solvent system. Test different solvent systems using TLC to find one that gives your product an Rf value between 0.25 and 0.35.[3] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Poor Separation | The eluent system is not optimized. | Use TLC to determine the optimal eluent system. For aromatic compounds, a good starting point is a mixture of hexanes and ethyl acetate.[5] |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[6] | |
| Compound Streaks on the Column | The compound is not fully soluble in the eluent. | Ensure the crude material is fully dissolved in a minimal amount of the eluent before loading. Dry loading the sample onto silica gel can also resolve this issue.[7] |
| The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent to the eluent system. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, triethylamine can be used.[5] |
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product Fails to Crystallize | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The solution is supersaturated and needs a nucleation site. | Gently scratch the inside of the flask with a glass rod below the surface of the liquid. Add a seed crystal of the pure compound.[7] | |
| An inappropriate solvent was used. | Select a solvent in which your compound is soluble at high temperatures but insoluble at low temperatures.[2] | |
| Product Oils Out | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling solvent. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The product is impure. | Try purifying the crude product by column chromatography first to remove impurities that may be inhibiting crystallization. | |
| Low Yield | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] |
| The solution was not cooled sufficiently. | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[4] | |
| Crystals were lost during filtration. | Ensure the filter paper fits the funnel properly and that the crystals are washed with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes). The column should be packed carefully to avoid air bubbles.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a more polar solvent and carefully added to the top of the silica gel. Alternatively, for less soluble compounds, a dry loading technique can be used where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[7]
-
Elution: The column is eluted with a solvent system of appropriate polarity, determined by prior TLC analysis.[8] The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: The eluent is collected in fractions, and the composition of each fraction is monitored by TLC.
-
Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: A suitable solvent is chosen in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[2]
-
Dissolution: The crude product is placed in an Erlenmeyer flask, and the minimum amount of hot solvent is added to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper to remove them.[9]
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Washing: The crystals are collected by vacuum filtration and washed with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.[7]
-
Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Benzonitrile Derivatives
| Polarity | Solvent System | Typical Ratio (v/v) | Notes |
| Non-polar | Hexane/Ethyl Acetate | 9:1 to 1:1 | A standard and effective system for many organic compounds.[5] |
| Intermediate | Dichloromethane/Methanol | 99:1 to 9:1 | Suitable for more polar compounds.[5] |
| Polar | Ethyl Acetate | 100% | Can be used for highly polar compounds.[5] |
| For Basic Compounds | Dichloromethane/Methanol with 1% NH4OH | 95:5:1 | The addition of a base helps to move basic compounds that might otherwise stick to the acidic silica gel.[1] |
Table 2: Common Solvents for Recrystallization of Aromatic Compounds
| Solvent | Polarity | Notes |
| Ethanol | Polar | Good for many aromatic compounds. Often used in a solvent pair with water.[10] |
| Methanol | Polar | Similar to ethanol, also effective when paired with water.[10] |
| Toluene | Non-polar | A good choice for less polar aromatic compounds.[11] |
| Heptane/Ethyl Acetate | Mixed | A common and effective solvent pair for recrystallization.[10] |
| Acetone/Water | Mixed | Another useful solvent pair for compounds with intermediate polarity.[10] |
Visualizations
Caption: General purification workflow for products from this compound reactions.
References
- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
dealing with the low solubility of 3-Bromo-5-(bromomethyl)benzonitrile
This guide provides researchers, scientists, and drug development professionals with technical support for handling the low solubility of 3-Bromo-5-(bromomethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bifunctional organic compound featuring a benzonitrile core with bromo and bromomethyl substituents. Its rigid, crystalline structure and the presence of two bromine atoms contribute to strong intermolecular forces, leading to high crystal lattice energy. This makes it poorly soluble in many common laboratory solvents, which can pose a significant challenge for its use in reactions, purification, and biological assays.
Q2: What is the expected solubility of this compound in common solvents?
Q3: Are there any recommended first-choice solvents for attempting to dissolve this compound?
A3: Based on the solubility of structurally related molecules, the following solvents are recommended as a starting point for solubility tests:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF)
-
Alcohols: Methanol, Ethanol (likely requires heating)[1][2][3][4]
Q4: What safety precautions should be taken when handling this compound?
A4: This compound is a hazardous substance. It is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.
Solubility Data
While precise quantitative data is limited, the following table summarizes the expected qualitative solubility in common laboratory solvents, compiled from information on structurally analogous compounds.[1][2][3][4] This table should be used as a starting point for experimental validation.
| Solvent Category | Solvent Name | Expected Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Often a good solvent for poorly soluble, crystalline compounds. |
| Dimethylformamide (DMF) | Soluble | Good alternative to DMSO. | |
| Acetonitrile (ACN) | Sparingly Soluble | May require heating or sonication. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis. |
| Chloroform | Soluble | Similar to DCM. | |
| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble | May require heating. |
| Diethyl Ether | Insoluble | Generally not a good solvent for this type of compound. | |
| Alcohols | Methanol | Sparingly Soluble | Solubility likely increases with heat.[2][3][4] |
| Ethanol | Sparingly Soluble | Solubility likely increases with heat.[1] | |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Not recommended. |
| Aqueous | Water | Insoluble | Compound is hydrophobic.[3] |
Troubleshooting Guide
Problem: The compound is not dissolving in my chosen solvent at room temperature.
-
Solution 1: Apply Gentle Heat. Place the solvent-compound mixture in a flask and gently warm it using a water bath or heating mantle while stirring. Do not exceed the boiling point of the solvent. Many crystalline compounds show a significant increase in solubility at elevated temperatures.
-
Solution 2: Use Sonication. Place the vial or flask in an ultrasonic bath. The high-frequency sound waves can help break down the crystal lattice and accelerate the dissolution process.
-
Solution 3: Increase Solvent Volume. The amount of compound may be too high for the volume of solvent used. Try adding more solvent incrementally until the solid dissolves. This will result in a more dilute solution.
-
Solution 4: Switch to a Stronger Solvent. If the compound remains insoluble, switch to a solvent with higher solubilizing power, such as DMSO or DMF. Refer to the solubility table and the Solvent Selection Workflow below.
Problem: The compound dissolves with heat but precipitates upon cooling.
-
Solution 1: Use a Co-Solvent System. Prepare a saturated or near-saturated solution in a "good" solvent (e.g., DCM or DMF) at room temperature. Then, slowly add this solution to a larger volume of a "poor" but miscible solvent in which your reaction will proceed. This can sometimes keep the compound in solution at a lower overall concentration.
-
Solution 2: Maintain Temperature. If your subsequent experimental step allows, maintain the temperature at which the compound is soluble. This is common in recrystallization procedures but may be applicable to certain reactions.
-
Solution 3: Prepare as a Slurry. If the compound does not need to be fully dissolved for the reaction to proceed (e.g., in some heterogeneous reactions), you can proceed with a fine, well-stirred suspension (slurry) of the material.
Problem: I need to prepare a high-concentration stock solution.
-
Solution 1: Use a High-Power Solvent. Your best option for a high-concentration stock is to use a solvent like DMSO or DMF.
-
Solution 2: Perform a Solubility Test. Before committing a large amount of material, perform a small-scale test to determine the approximate solubility limit in your chosen solvent. (See Experimental Protocol 1).
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Preparation: Weigh approximately 5-10 mg of this compound into a small glass vial.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent to the vial.
-
Initial Observation: Vigorously vortex or agitate the vial for 1-2 minutes at room temperature. Observe if the solid dissolves.
-
Incremental Addition: If the solid remains, add the solvent in 100 µL increments, vortexing for 1-2 minutes after each addition, until the solid is fully dissolved or a total volume of 1 mL has been added.
-
Heating/Sonication: If the solid persists, gently warm the vial (e.g., to 40-50 °C) or place it in a sonicator bath for 5-10 minutes. Observe any changes in solubility.
-
Classification: Record the results as "Soluble," "Sparingly Soluble," or "Insoluble" at both room temperature and with energy input. Calculate an approximate solubility if dissolution is achieved (e.g., 10 mg in 0.5 mL = 20 mg/mL).
Protocol 2: Preparation of a Stock Solution
-
Select Solvent: Choose an appropriate solvent (e.g., DMSO or DMF) based on solubility tests and compatibility with your downstream application.
-
Weigh Compound: Accurately weigh the desired amount of this compound and place it into a suitable volumetric flask.
-
Initial Dissolution: Add approximately 70-80% of the final desired volume of the solvent to the flask.
-
Promote Dissolution: Cap the flask and swirl. If necessary, use an ultrasonic bath for 10-15 minutes to aid dissolution. Gentle warming can be applied if the solvent is not highly volatile (use caution with DMF).
-
Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Invert the capped flask several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a tightly sealed container, protected from light. For long-term storage, refer to the manufacturer's recommendations; storage at 2-8°C under an inert atmosphere is often advised.[5]
Visual Workflows
Caption: A decision tree for initial solvent selection.
Caption: Troubleshooting workflow for dissolution issues.
References
stability of 3-Bromo-5-(bromomethyl)benzonitrile under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 3-Bromo-5-(bromomethyl)benzonitrile in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage is in an inert atmosphere at a temperature between 2-8°C. The compound is typically shipped in a cold pack to maintain these conditions during transit.
Q2: What are the main safety concerns when handling this compound?
A2: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns, eye damage, and may cause an allergic skin reaction. Like other benzyl bromides, it is a lachrymator, meaning it can cause tearing of the eyes. Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: To which substances is this compound sensitive?
A3: Based on the reactivity of similar benzyl bromide compounds, this compound is expected to be sensitive to moisture, strong oxidizing agents, and bases.[1][2] Contact with water can lead to slow decomposition, producing hydrogen bromide.[1]
Troubleshooting Guides
This section addresses common issues that may be encountered during the use of this compound in chemical reactions.
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Possible Causes:
-
Degradation of the Reagent: this compound may have degraded due to improper storage or handling. Exposure to moisture or high temperatures can lead to hydrolysis or other decomposition pathways.
-
Inappropriate Solvent: The choice of solvent is critical for nucleophilic substitution reactions. Protic solvents can solvate the nucleophile, reducing its reactivity, while aprotic polar solvents are generally preferred for S_N2 reactions. The solvolysis of benzyl halides has been studied in aqueous solvent mixtures like ethanol and acetone, indicating the compound's reactivity in such systems.[3][4][5]
-
Weak Nucleophile: The nucleophile may not be strong enough to displace the bromide ion effectively.
-
Steric Hindrance: Although the benzylic carbon is primary, steric hindrance from the substituents on the benzene ring or the nucleophile itself could slow down the reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Before use, ensure the this compound has been stored correctly. If degradation is suspected, it is advisable to use a fresh batch.
-
Optimize Solvent Conditions: If using a protic solvent, consider switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your reagent.
-
Increase Nucleophile Strength or Concentration: If possible, use a stronger nucleophile or increase its concentration to favor the reaction equilibrium towards the product side.
-
Adjust Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions and decomposition. Monitor the reaction progress closely by TLC or another suitable analytical technique.
Issue 2: Formation of Multiple Products or Impurities
Possible Causes:
-
Side Reactions: Benzyl bromides are reactive and can participate in various side reactions. Elimination reactions can occur in the presence of a strong, sterically hindered base. Friedel-Crafts alkylation of the aromatic ring is another possibility, especially under acidic conditions or with Lewis acid catalysts.
-
Hydrolysis: If there is residual water in the reaction mixture, the benzyl bromide can hydrolyze to the corresponding benzyl alcohol, 3-Bromo-5-(hydroxymethyl)benzonitrile.
-
Over-alkylation: If the nucleophile has multiple reactive sites, or if the product of the initial reaction is still nucleophilic, multiple additions of the benzyl group can occur.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize hydrolysis. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Control Stoichiometry: Use a precise stoichiometry of reactants to minimize over-alkylation. In some cases, using a slight excess of the nucleophile can be beneficial.
-
Optimize Reaction Conditions: Adjust the temperature and reaction time. Lowering the temperature may help to reduce the rate of side reactions relative to the desired substitution.
-
Purification: If side products are unavoidable, optimize the purification method (e.g., column chromatography, recrystallization) to isolate the desired product.
Experimental Protocols & Data
General Reactivity:
The reactivity of benzyl halides in nucleophilic substitution reactions is influenced by the electronic effects of the substituents on the benzene ring. The bromo and cyano groups on this compound are electron-withdrawing, which can influence the stability of the carbocation intermediate in S_N1 reactions and the transition state in S_N2 reactions. Studies on the solvolysis of substituted benzyl chlorides and bromides in 80% ethanol have shown that electron-withdrawing groups tend to favor an S_N2 mechanism.[4][6]
Table 1: General Stability of Benzyl Bromides
| Condition | Stability/Reactivity | Reference |
| Moisture/Water | Slow decomposition to form the corresponding alcohol and HBr. | [1] |
| Bases | Reacts, potentially leading to elimination or substitution products. | [2] |
| Strong Oxidants | Incompatible. | [2] |
| Heat | Can promote decomposition and side reactions. | General Knowledge |
| Light | Some benzyl halides can be light-sensitive. Storage in amber vials is recommended. | General Knowledge |
Representative Experimental Protocol: Nucleophilic Substitution
The following is a general protocol for a nucleophilic substitution reaction using this compound. This is a representative example and may need to be optimized for specific nucleophiles and desired products.
Materials:
-
This compound
-
Nucleophile (e.g., a primary amine, a phenol, a thiol)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
A non-nucleophilic base (if the nucleophile is used as its salt, e.g., K2CO3, Et3N)
-
Round-bottom flask, magnetic stirrer, condenser, and other standard glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
If required, add the base to the mixture.
-
Dissolve this compound (1 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred solution of the nucleophile at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction mechanisms and potential issues discussed.
Caption: Competing SN1 and SN2 reaction pathways for this compound.
Caption: Potential reaction outcomes and the influence of reaction conditions.
References
- 1. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]
Technical Support Center: 3-Bromo-5-(bromomethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-(bromomethyl)benzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: this compound has three primary functional groups susceptible to degradation: the bromomethyl group, the nitrile group, and the aromatic bromine. The main degradation pathways are:
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Hydrolysis of the Bromomethyl Group: The benzylic bromide is highly reactive and susceptible to hydrolysis, especially in the presence of water or other nucleophiles. This reaction typically proceeds via an SN1 or SN2 mechanism to form 3-bromo-5-(hydroxymethyl)benzonitrile. The presence of moisture is a critical factor for this degradation pathway.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid (3-bromo-5-(bromomethyl)benzoic acid) under acidic or basic conditions. This process can also occur enzymatically in biological systems, proceeding through an amide intermediate.
-
Reductive Dehalogenation: The bromine atom on the aromatic ring can be removed under reductive conditions, for example, through catalytic hydrogenation. This would lead to the formation of 3-(bromomethyl)benzonitrile.
Q2: How should I store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is crucial to store it under anhydrous conditions in a tightly sealed container. Storage in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis and potential photodecomposition.
Q3: I am observing an unexpected peak in my HPLC analysis after dissolving the compound in a protic solvent. What could it be?
A3: An unexpected peak is likely the hydrolysis product, 3-bromo-5-(hydroxymethyl)benzonitrile. The bromomethyl group is reactive and can hydrolyze in the presence of protic solvents like water or methanol. To confirm this, you can analyze your sample using LC-MS to check for a mass corresponding to the hydrolysis product.
Q4: Can the nitrile group be selectively hydrolyzed without affecting the bromomethyl group?
A4: Selective hydrolysis of the nitrile group is challenging due to the high reactivity of the bromomethyl group. Basic or acidic conditions strong enough to hydrolyze the nitrile will likely also promote the hydrolysis of the benzylic bromide. Enzymatic hydrolysis using a nitrilase under mild, neutral pH conditions might offer a possibility for selective transformation, but this would require experimental validation.
Troubleshooting Guides
Problem 1: Low yield in a reaction where this compound is used as a starting material.
| Possible Cause | Troubleshooting Step |
| Degradation of starting material | Verify the purity of your this compound using techniques like NMR or HPLC before starting the reaction. Ensure it has been stored under appropriate anhydrous conditions. |
| Hydrolysis during the reaction | If your reaction involves aqueous or protic solvents, the bromomethyl group may be hydrolyzing. Consider using anhydrous solvents and reagents. If water is necessary, a phase-transfer catalyst might be employed to minimize contact of the starting material with the aqueous phase. |
| Side reactions | The benzylic bromide is a potent alkylating agent. It can react with various nucleophiles present in the reaction mixture, leading to side products. Analyze your crude reaction mixture by LC-MS or GC-MS to identify potential side products and optimize reaction conditions (e.g., temperature, stoichiometry) to favor the desired product. |
Problem 2: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Compound instability in assay medium | This compound can hydrolyze in aqueous assay buffers. Prepare stock solutions in an anhydrous solvent like DMSO and add them to the assay medium immediately before the experiment. Run a time-course stability study of the compound in your assay buffer using HPLC to determine its half-life. |
| Reaction with media components | Components in the cell culture media, such as amino acids or proteins, can potentially react with the reactive bromomethyl group. Consider a simpler buffer system for initial experiments to rule out such interactions. |
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the reactivity of its functional groups.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring the Hydrolysis of this compound
This method can be used to assess the stability of the compound in different solvent systems.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
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0-2 min: 30% B
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2-15 min: 30% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 30% B
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20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
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Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile. To initiate the hydrolysis study, dilute an aliquot of the stock solution into the desired aqueous buffer or solvent system to a final concentration of 50 µg/mL. Inject samples at various time points to monitor the disappearance of the parent compound and the appearance of the hydrolysis product.
Protocol 2: GC-MS Method for Identification of Degradation Products
This method is suitable for identifying volatile degradation products.
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Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C
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MS Transfer Line Temperature: 280°C
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Ion Source Temperature: 230°C
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Mass Range: 50-500 amu
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Sample Preparation: After a degradation experiment (e.g., forced degradation by heating in water), extract the aqueous sample with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the extraction solvent for GC-MS analysis.
Illustrative Quantitative Data
The following table presents hypothetical data for the hydrolysis of this compound in an aqueous buffer at pH 7.4 and 37°C, as might be determined by the HPLC method described above.
| Time (hours) | This compound (%) | 3-Bromo-5-(hydroxymethyl)benzonitrile (%) |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 2 | 72 | 28 |
| 4 | 51 | 49 |
| 8 | 26 | 74 |
| 24 | 5 | 95 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow Diagram
The following diagram outlines a general workflow for studying the degradation of this compound.
Technical Support Center: Optimizing Chemoselectivity in 3-Bromo-5-(bromomethyl)benzonitrile Reactions
Welcome to the technical support center for 3-Bromo-5-(bromomethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving chemoselectivity during the functionalization of this versatile building block.
Core Challenge: this compound possesses two distinct reactive sites: a benzylic bromide and an aryl bromide. The primary challenge in its synthetic application is to selectively functionalize one site while leaving the other intact. The benzylic bromide is generally more susceptible to nucleophilic substitution (SN1 and SN2) reactions, while the aryl bromide is amenable to palladium-catalyzed cross-coupling reactions. However, achieving high chemoselectivity requires careful optimization of reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the selective functionalization of this compound in a question-and-answer format.
Issue 1: Lack of selectivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
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Question: I am attempting a Suzuki coupling to functionalize the aryl bromide, but I am observing significant formation of byproducts resulting from the reaction at the benzylic bromide. How can I improve selectivity for the C(sp²)-Br bond?
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Answer: Achieving high selectivity for the aryl bromide in palladium-catalyzed cross-coupling reactions hinges on choosing conditions that favor the oxidative addition to the C(sp²)-Br bond over the C(sp³)-Br bond. Here are key parameters to consider:
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Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. Sterically hindered and electron-rich phosphine ligands can enhance the reactivity of the aryl bromide. For instance, using ligands like Xantphos can minimize side reactions at the benzylic position in Kumada-Corriu reactions.
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Base Selection: The strength and type of base can influence the reaction pathway. Weaker bases are often preferred to minimize elimination and other side reactions involving the benzylic bromide.
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Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling of the aryl bromide can help prevent the activation of the more labile benzylic bromide.
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Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent subsequent reactions at the benzylic position.
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Issue 2: Unwanted reaction at the aryl bromide position during nucleophilic substitution.
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Question: I am trying to perform a nucleophilic substitution at the benzylic bromide position, but I am getting a mixture of products, including some where the aryl bromide has also reacted. What can I do to prevent this?
-
Answer: While the benzylic bromide is significantly more reactive towards nucleophiles, certain conditions can lead to competing reactions at the aryl bromide, especially under harsh conditions or with certain nucleophiles. To enhance selectivity for the benzylic position:
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Reaction Temperature: Keep the reaction temperature as low as possible. Many nucleophilic substitutions at the benzylic position can proceed efficiently at or below room temperature.
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Choice of Nucleophile and Base: Use a soft nucleophile and a non-nucleophilic base if a base is required. Strong, hard nucleophiles or strongly basic conditions can promote side reactions.
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Solvent: The choice of solvent can influence the reaction mechanism. Polar aprotic solvents are generally suitable for SN2 reactions at the benzylic position.
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Frequently Asked Questions (FAQs)
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Q1: What is the general order of reactivity for the two bromine substituents in this compound?
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A1: The benzylic bromide (C(sp³)-Br) is generally more reactive towards nucleophilic substitution due to the stability of the resulting benzylic carbocation intermediate (in SN1 reactions) or the accessibility of the carbon for backside attack (in SN2 reactions).[1][2] The aryl bromide (C(sp²)-Br) is typically less reactive in nucleophilic substitutions but is the target for palladium-catalyzed cross-coupling reactions.[1][2]
-
-
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for selectively functionalizing the aryl bromide?
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A2: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all viable options for selectively functionalizing the aryl bromide. The key is to optimize the reaction conditions (catalyst, ligand, base, solvent, and temperature) to favor the reaction at the C(sp²)-Br bond.
-
-
Q3: Are there any general strategies to promote site-selectivity in polyhalogenated aromatic compounds?
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A3: Yes, several strategies can be employed. These include leveraging electronic effects (electron-withdrawing or -donating groups), steric hindrance, and the use of directing groups to favor reaction at a specific site.[3][4] In the case of this compound, the electronic and steric environments of the two bromine atoms are different, which can be exploited to achieve selectivity.
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Data Presentation
The following tables summarize reaction conditions for achieving chemoselectivity in common palladium-catalyzed cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Bromide Functionalization
| Parameter | Condition 1: High Selectivity | Condition 2: Moderate Selectivity |
| Palladium Source | Pd(OAc)₂ | Pd(PPh₃)₄ |
| Ligand | PCy₃·HBF₄ | None |
| Base | Cs₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Water | DMF/Water |
| Temperature | 80 °C | 100 °C |
| Typical Yield | >90% for aryl coupling | 70-85% with potential side products |
| Reference | [5] | [6] |
Table 2: Sonogashira Coupling Conditions for Aryl Bromide Functionalization
| Parameter | Condition 1: High Selectivity | Condition 2: Standard Conditions |
| Palladium Source | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI | CuI |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPA) |
| Solvent | THF | DMF |
| Temperature | Room Temperature to 50 °C | 60-80 °C |
| Typical Yield | >85% for aryl coupling | 60-80% with potential side products |
| Reference | [1][7] | [1][7] |
Table 3: Buchwald-Hartwig Amination Conditions for Aryl Bromide Functionalization
| Parameter | Condition 1: High Selectivity | Condition 2: Standard Conditions |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | BINAP | XPhos |
| Base | Cs₂CO₃ | NaOtBu |
| Solvent | Toluene | Dioxane |
| Temperature | 80-100 °C | 100-120 °C |
| Typical Yield | >80% for aryl amination | 65-80% with potential side products |
| Reference | [8] | [8] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Aryl Bromide Position
This protocol is based on conditions optimized for selective C(sp²)-Br bond coupling.[5]
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To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).
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Add Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq) and Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.04 eq).
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Add a mixture of Toluene and Water (10:1 ratio).
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Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
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Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Diagram 1: General Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Suzuki Reactions with 3-Bromo-5-(bromomethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-(bromomethyl)benzonitrile.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the effects of catalyst poisoning and other common problems.
Issue 1: Low or No Product Yield
Your Suzuki-Miyaura reaction with this compound is resulting in a very low yield or has stalled completely.
Possible Causes and Solutions:
-
Catalyst Poisoning from Impurities: Trace impurities in reagents or solvents can act as potent catalyst poisons. Sulfur compounds are particularly detrimental as they can irreversibly bind to the palladium catalyst.[1]
-
Troubleshooting Steps:
-
Analyze Starting Materials: Check the purity of your this compound and boronic acid/ester for any signs of degradation or impurities.
-
Use High-Purity Reagents and Solvents: Whenever possible, use freshly purified reagents and anhydrous, degassed solvents.[1]
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Re-run with Purified Reagents: If feasible, purify the starting materials (e.g., recrystallize the aryl bromide) and use a freshly opened bottle of high-purity anhydrous solvent.[1]
-
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. Oxygen can also promote the undesirable homocoupling of the boronic acid, which consumes your starting material.[1][2][3]
-
Troubleshooting Steps:
-
Ensure Proper Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3][4]
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Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.[1]
-
-
-
Decomposition of the Starting Material: The benzylic bromide in this compound is highly reactive and can be sensitive to moisture and basic conditions, potentially leading to hydrolysis to the corresponding benzyl alcohol or other side reactions.[4]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: While some Suzuki reactions can tolerate water, it's advisable to start with anhydrous solvents to have better control over the reaction conditions, especially with a moisture-sensitive substrate.[3]
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Optimize Base Selection: The choice of base is critical. A base that is too strong or has poor solubility might promote side reactions. Consider screening different bases.
-
-
-
Palladium Black Formation: The appearance of a black precipitate is a clear indication of catalyst agglomeration into inactive palladium nanoparticles.[1] This can be caused by suboptimal reaction conditions or impurities.[1]
-
Troubleshooting Steps:
-
Optimize Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio.
-
Adjust Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.[1] Consider running the reaction at a lower temperature.
-
-
Issue 2: Significant Formation of Side Products
The reaction is producing a complex mixture with significant amounts of byproducts alongside the desired product.
Common Side Reactions and Mitigation Strategies:
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Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species.[2][4][5]
-
Wurtz-Type Coupling: The highly reactive benzylic bromide can undergo dimerization, especially under conditions that might favor the formation of radical or organometallic intermediates.[4]
-
Mitigation:
-
Carefully control the reaction temperature.
-
Optimize the choice of catalyst and ligands to favor the cross-coupling pathway.
-
-
-
Hydrolysis of Benzylic Bromide: The bromomethyl group is susceptible to hydrolysis, forming the corresponding benzyl alcohol, particularly in the presence of water and a base.[4]
-
Mitigation:
-
Use anhydrous solvents and reagents.
-
Consider a non-aqueous workup if possible.
-
-
-
Reaction at the Cyano Group: While less common under typical Suzuki conditions, the nitrile group could potentially interact with the palladium catalyst, especially with certain ligands, leading to catalyst inhibition or undesired side reactions.
-
Mitigation:
-
Screen different ligands to find one that is less likely to coordinate with the nitrile functionality.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound failing or giving low yields?
A1: Failure or low yields can stem from several factors. The most common issues are related to catalyst deactivation and the high reactivity of the starting material. Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts may not be optimal. A screening of different palladium catalysts and phosphine ligands is recommended.
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Base Selection: The strength, solubility, and compatibility of the base are crucial.
-
Reaction Conditions: Temperature, reaction time, and the stringent exclusion of oxygen and moisture are critical parameters that need to be optimized.[3]
-
Substrate Stability: The benzylic bromide is prone to side reactions like hydrolysis and dimerization.[4]
Q2: Which bromine atom in this compound is more reactive in a Suzuki coupling?
A2: The aryl bromide (C-Br bond on the benzene ring) is the intended site of reaction in a Suzuki-Miyaura coupling. The benzylic bromide (in the -CH2Br group) is generally more reactive towards nucleophilic substitution and other pathways that can lead to side products or catalyst deactivation. Selective coupling at the aryl bromide position is achievable with careful selection of the catalyst, ligand, and reaction conditions.
Q3: My reaction mixture turned black. What does this indicate and what can I do?
A3: The formation of a black precipitate is likely palladium black, which is an inactive, agglomerated form of palladium, indicating catalyst decomposition.[1] To prevent this:
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Ensure thorough degassing of your reaction mixture.
-
Use an appropriate ligand-to-palladium ratio.
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Consider if the reaction temperature is too high, as this can accelerate catalyst decomposition.[1]
Q4: Can the nitrile group in this compound poison the catalyst?
A4: While not a classic catalyst poison in the same way as sulfur compounds, nitrile groups can coordinate to palladium and potentially influence the catalytic cycle. In some cases, this coordination can be beneficial, but it can also inhibit the reaction. If you suspect the nitrile group is causing issues, screening different ligands may help identify a system where this interaction is minimized or productive.
Quantitative Data Summary
Table 1: Troubleshooting Guide for Suzuki Reaction with this compound
| Observed Issue | Potential Cause | Recommended Action |
| Low to no product formation | Catalyst Poisoning (impurities, oxygen) | Use high-purity, degassed reagents and solvents. Maintain an inert atmosphere. |
| Substrate Decomposition | Use anhydrous conditions. Optimize base selection. | |
| Inactive Catalyst | Screen different palladium catalysts and ligands. Ensure efficient pre-catalyst reduction. | |
| Formation of black precipitate | Catalyst Agglomeration (Palladium Black) | Optimize ligand-to-metal ratio. Lower reaction temperature. |
| Significant homocoupling of boronic acid | Oxygen in the reaction mixture | Thoroughly degas all components. |
| Formation of benzylic dimer | Wurtz-Type Coupling | Optimize reaction temperature and catalyst system. |
| Presence of benzyl alcohol derivative | Hydrolysis of Benzylic Bromide | Use strictly anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with this compound
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To a flame-dried reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
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Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-30 minutes.
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Add a degassed solvent (e.g., dioxane, THF, toluene) via syringe.
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In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos, PPh₃) in a small amount of the degassed solvent.
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Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
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Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Troubleshooting a Failed Reaction
If a reaction has failed, this procedure can help determine if catalyst poisoning was the primary cause.
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Analyze Starting Materials: Check the purity of your starting materials, especially the boronic acid for signs of degradation (protodeboronation).
-
Test for Catalyst Deactivation:
-
In a small-scale test reaction, incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). A significant improvement may suggest that a portion of the catalyst was being poisoned.[1]
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Switch to a more robust catalyst system, such as a pre-formed Pd(0) catalyst with a sterically hindered, electron-rich ligand.[1]
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-
Evaluate Solvent and Base Effects: Run small-scale reactions screening different degassed, anhydrous solvents and a variety of bases to identify optimal conditions.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Competing reaction pathways in the Suzuki coupling.
References
managing the lachrymatory properties of 3-Bromo-5-(bromomethyl)benzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory properties of 3-Bromo-5-(bromomethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a lachrymator, meaning it is a strong eye irritant that can cause tearing and a burning sensation.[1] It is also classified as harmful if swallowed, in contact with skin, or if inhaled.[2] The substance can cause severe skin burns and eye damage.[3]
Q2: What immediate actions should be taken in case of accidental exposure?
A2: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][5] For skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4] If inhaled, move the person to fresh air.[6] In case of ingestion, do NOT induce vomiting.[4] In all cases of exposure, seek immediate medical attention.[4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE includes safety glasses with side shields or splash goggles, chemical-resistant gloves (such as disposable nitrile gloves), and a lab coat.[1] When there is a potential for splashing, a face shield is also necessary.[1][7] All work with this compound should be conducted in a certified chemical fume hood.[1]
Q4: How should this compound be stored?
A4: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][4] It should be stored away from incompatible materials such as bases, alcohols, amines, and metals.[4] The recommended storage temperature is in an inert atmosphere at 2-8°C.
Q5: How should waste of this compound be disposed of?
A5: Dispose of contents and container to an approved waste disposal plant.[4] Do not let the product enter drains.[6] All waste should be handled as hazardous waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
Problem: I am experiencing eye irritation despite working in a fume hood.
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Question: Is your fume hood sash at the proper height?
-
Answer: Ensure the sash is lowered to the indicated mark to maintain proper airflow and containment. Never put your head inside an operating fume hood.[8]
-
-
Question: Are you wearing the correct eye protection?
-
Question: Have you checked for any drafts or improper airflow in the lab?
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Answer: Ensure that lab doors and windows are closed and that ventilation systems are not creating currents that could pull vapors out of the fume hood.
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Problem: The compound is causing skin irritation even with gloves on.
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Question: Are you using the appropriate type of gloves?
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Answer: Disposable nitrile gloves are generally recommended for incidental contact.[1] If you are experiencing irritation, consider double-gloving or using a thicker, more resistant glove material. Always inspect gloves for any tears or punctures before use.
-
-
Question: Are you changing your gloves frequently?
-
Answer: To prevent contamination, it is crucial to remove and replace gloves immediately after handling the compound or if you suspect they have been compromised. Do not wear gloves outside the laboratory to avoid contaminating other surfaces.[8]
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Problem: A small amount of this compound has spilled inside the fume hood.
-
Question: What is the correct procedure for cleaning up a minor spill?
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Answer: For a small spill, ensure you are wearing the appropriate PPE. Use an absorbent material, such as spill control pillows or pads, to contain and clean up the spill.[7] The contaminated material should then be placed in a sealed container for hazardous waste disposal.[6] Following cleanup, decontaminate the area with an appropriate solvent.
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Safety and Hazard Data
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[2] |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage[9] |
| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H319: Causes serious eye irritation[2][6] |
| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction |
Experimental Protocol: Safe Handling of this compound
-
Preparation and Precautionary Measures:
-
Before starting any work, review the Safety Data Sheet (SDS) for this compound.[8]
-
Ensure that a certified chemical fume hood is available and functioning correctly.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[4][5]
-
Put on all required Personal Protective Equipment (PPE): a lab coat, chemical splash goggles, a face shield, and nitrile gloves.[1][7]
-
-
Handling and Dispensing:
-
Conduct all manipulations of the solid compound and its solutions inside the chemical fume hood.[1]
-
When weighing the solid, use a balance inside the fume hood or transfer a pre-weighed amount in a sealed container to the hood.
-
Keep the container of this compound tightly closed when not in use.[1]
-
Use dedicated spatulas and glassware for this compound to avoid cross-contamination.
-
-
During the Experiment:
-
Keep the fume hood sash as low as possible while allowing for comfortable work.
-
Avoid any direct contact with the skin, eyes, and clothing.
-
If any signs of exposure are noticed (e.g., eye irritation), immediately cease work, move away from the area, and follow the first-aid procedures outlined in the FAQs.
-
-
Waste Disposal and Cleanup:
-
All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Clean all glassware with an appropriate solvent in the fume hood before removing it for final washing.
-
Wipe down the work surface inside the fume hood with a suitable decontaminating solution.
-
-
Post-Experiment:
-
Carefully remove your PPE, starting with gloves, then the face shield and goggles, and finally the lab coat, to avoid self-contamination.
-
Wash your hands thoroughly with soap and water after completing the work.
-
Safe Handling Workflow
References
- 1. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Bromomethyl)-5-fluorobenzonitrile | C8H5BrFN | CID 66652629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. files.upei.ca [files.upei.ca]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 3-(溴甲基)苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
scale-up challenges for reactions involving 3-Bromo-5-(bromomethyl)benzonitrile
An essential intermediate in pharmaceutical and agrochemical synthesis, 3-Bromo-5-(bromomethyl)benzonitrile presents unique challenges when transitioning from laboratory-scale experiments to large-scale production. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of scaling up reactions involving this compound.
Troubleshooting Guide: Common Scale-Up Issues
This guide addresses specific problems that may arise during the synthesis and scale-up of reactions involving the benzylic bromination of 3-bromo-5-methylbenzonitrile to produce this compound.
Q1: Why is my reaction yield significantly lower upon scale-up?
Potential Causes:
-
Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain uniform temperature. Localized hot spots can lead to degradation of starting materials, reagents, or the desired product.[1]
-
Poor Mass Transfer: Inadequate stirring in large reactors can result in poor mixing of reactants, leading to an incomplete reaction.[2]
-
Suboptimal Reagent Addition: The rate of addition for reagents like the brominating agent or radical initiator becomes more critical at scale. A rate that is too fast can cause excessive exotherms, while a rate that is too slow may lead to an incomplete reaction.
Recommended Actions:
-
Improve Agitation: Use appropriately sized overhead stirrers with correctly shaped impellers to ensure thorough mixing.
-
Control Temperature: Monitor the internal reaction temperature closely and utilize a reactor with an efficient cooling jacket. Plan for longer heating and cooling times.[3]
-
Controlled Dosing: Implement a controlled addition strategy for critical reagents using a syringe pump or an addition funnel.
Q2: I am observing a high percentage of impurities, particularly the dibrominated byproduct. How can I improve selectivity?
Potential Causes:
-
Over-bromination: This is a common issue in benzylic brominations, where the desired product reacts further to form a dibrominated species.[4] This is often exacerbated by high local concentrations of the brominating agent or elevated temperatures.
-
Reagent Purity: The purity of the brominating agent, such as N-Bromosuccinimide (NBS), can vary between suppliers and lots, potentially containing excess bromine which can lead to more aggressive and less selective reactions.[4]
-
Reaction Temperature: Higher temperatures can decrease the selectivity between the mono- and di-brominated products.[5]
Recommended Actions:
-
Precise Stoichiometry: Use a minimal excess of the brominating agent (e.g., 1.05 equivalents of NBS) to ensure full conversion of the starting material without promoting over-bromination.[5]
-
Lower Reaction Temperature: Operating at lower temperatures can significantly improve selectivity. For highly reactive substrates, temperatures as low as 0°C may be necessary.[5]
-
Solvent Selection: Acetonitrile has been shown to be an effective solvent that can improve performance and selectivity in benzylic brominations.[5]
-
Consider Flow Chemistry: Continuous flow reactors offer superior control over reaction time and temperature, which can dramatically increase selectivity by minimizing the formation of byproducts.[6]
Q3: My reaction is experiencing a dangerous exotherm (runaway reaction). What should I do?
Potential Causes:
-
Rapid Reagent Addition: Adding the brominating agent or initiator too quickly to a large batch.
-
Inadequate Cooling: The cooling system of the reactor cannot remove the heat generated by the reaction at a sufficient rate.[7]
-
Solvent Choice: Using highly volatile solvents can pose a fire and explosion hazard, especially during uncontrolled exotherms.[3] The use of N-Bromosuccinimide (NBS) in Dimethylformamide (DMF) has been reported to be hazardous, leading to thermal decomposition at elevated temperatures.[8]
Recommended Actions:
-
Immediate Cooling: Ensure an emergency cooling bath (e.g., ice water) is on standby.
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Quenching (with caution): Have a pre-planned quenching strategy. However, adding a quenching agent to a runaway reaction can sometimes accelerate gas evolution or cause other hazards.
-
Perform a Risk Assessment: Before scaling up, always conduct a thorough risk assessment. Never scale a reaction by more than three times the previous run without re-evaluating the safety parameters.[1]
Frequently Asked Questions (FAQs)
Q: What are the best brominating agents for scaling up this reaction?
A: The choice of brominating agent is critical for a safe and efficient scale-up. The most common options are N-Bromosuccinimide (NBS) and molecular bromine (Br₂).
| Reagent | Pros | Cons | Scale-Up Considerations |
| N-Bromosuccinimide (NBS) | Crystalline solid, easier to handle than Br₂.[6] | Purity can be inconsistent.[4] Can be hazardous with certain solvents like DMF.[8] Poor solubility can limit reaction concentration.[6] | Preferred for many applications due to ease of handling. Ensure lot-to-lot consistency of the reagent. Avoid use with DMF. |
| **Molecular Bromine (Br₂) ** | Allows for faster reactions and higher concentrations.[6] | Highly corrosive, volatile, and hazardous to handle and transport.[6][8] | Best used with in-situ generation methods (e.g., NaBrO₃/HBr) in a closed system, especially in a continuous flow setup, to minimize handling risks.[6] |
Q: What are the key safety precautions for handling this compound?
A: this compound is a hazardous compound.
-
Health Hazards: It is harmful if swallowed, inhaled, or comes into contact with skin. It causes severe skin burns, eye damage, and may trigger an allergic skin reaction.
-
Mutagenicity: As a benzyl bromide, it should be treated as a potential mutagen.[4]
-
Handling: Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in an inert atmosphere at 2-8°C.[9]
Q: How can I effectively purify the final product at a larger scale?
A: Purification is a significant challenge due to the presence of the starting material and the dibrominated impurity.
-
Aqueous Work-up: After quenching the reaction, perform an aqueous wash to remove water-soluble byproducts like succinimide (if using NBS).
-
Crystallization: This is often the most effective and economical method for purification at scale. A systematic solvent screening is recommended to find a system that selectively crystallizes the desired monobrominated product.[2]
-
Column Chromatography: While effective at the lab scale, chromatography is expensive and cumbersome for large quantities. It should be considered a secondary option if high purity cannot be achieved by crystallization alone.
Experimental Protocols
General Protocol for Benzylic Bromination using NBS
This protocol is a general guideline and must be optimized for the specific substrate and scale.
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel or syringe pump for controlled reagent addition. Ensure the setup is in a fume hood.
-
Charging: Charge the reactor with 3-bromo-5-methylbenzonitrile (1.0 eq.) and a suitable solvent such as acetonitrile (MeCN).[5]
-
Inerting: Purge the reactor with an inert gas (e.g., Nitrogen or Argon).
-
Temperature Control: Bring the stirred solution to the desired reaction temperature (e.g., 40-60°C). Temperature is a critical parameter for selectivity.[5]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) and a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.10 eq.) to the reaction. For larger scales, it is safer to add the NBS portion-wise or as a slurry in the reaction solvent to control the exotherm.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any remaining bromine or NBS.
-
Work-up & Isolation: Proceed with aqueous work-up, extraction into a suitable organic solvent, and subsequent purification by crystallization.
Visualizations
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 7. Solving process safety and scale up | Laboratory News [labnews.co.uk]
- 8. scientificupdate.com [scientificupdate.com]
- 9. 124289-24-3|this compound|BLD Pharm [bldpharm.com]
Validation & Comparative
Characterizing 3-Bromo-5-(bromomethyl)benzonitrile and Its Derivatives: A Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is a cornerstone of successful research. This guide provides a comparative overview of key analytical methods for the characterization of 3-Bromo-5-(bromomethyl)benzonitrile and its derivatives. The information presented herein is designed to assist in method selection and experimental design.
Spectroscopic and Chromatographic Techniques: A Comparative Overview
The structural elucidation and purity assessment of this compound derivatives rely on a combination of spectroscopic and chromatographic techniques. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize expected and typical quantitative data for the characterization of this compound.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CH₂Br | ~4.48 | ~31-33 |
| Aromatic CH | ~7.50 - 7.80 | ~125 - 135 |
| Aromatic C-Br | Not Applicable | ~122 |
| Aromatic C-CN | Not Applicable | ~112 |
| Aromatic C-CH₂Br | Not Applicable | ~140 |
| CN | Not Applicable | ~117 |
Note: These are predicted values and may vary based on the specific derivative and experimental conditions.
Table 2: Expected Mass Spectrometry Fragmentation
| Technique | Ionization Mode | Expected m/z Values | Interpretation |
| Electron Ionization (EI) | N/A | 273/275/277 | Molecular Ion ([M]⁺) isotopic pattern for two Br atoms |
| 194/196 | Loss of a Br radical | ||
| 115 | Loss of both Br radicals | ||
| 91 | Tropylium ion ([C₇H₇]⁺) formation from benzyl fragmentation[1][2] | ||
| Electrospray Ionization (ESI) | Positive | 274/276/278 | Adduct ion ([M+H]⁺, [M+Na]⁺, etc.) |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio will result in characteristic isotopic patterns for bromine-containing fragments.[2]
Table 3: Comparison of HPLC Methods for Purity Analysis
| Parameter | Method A: Reversed-Phase | Method B: Normal-Phase |
| Stationary Phase | C18 | Silica |
| Mobile Phase | Acetonitrile/Water gradient | Hexane/Ethyl Acetate isocratic |
| Detection | UV at 254 nm | UV at 254 nm |
| Typical Retention Time | Dependent on gradient profile | Dependent on solvent ratio |
| Advantages | Good for a wide range of polarities, reproducible. | Better for separation of isomers. |
| Disadvantages | May have poor retention for very nonpolar derivatives. | Sensitive to water content in the mobile phase. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the synthesized compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Protocol:
-
Sample Preparation:
-
For Electron Ionization (EI): Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol (approximately 1 mg/mL).
-
For Electrospray Ionization (ESI): Prepare a dilute solution (approximately 10-100 µM) in a solvent compatible with HPLC, such as acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
-
Instrumentation:
-
EI-MS: Introduce the sample via a direct insertion probe or through a GC inlet.
-
ESI-MS: Infuse the sample directly into the source using a syringe pump or introduce it via an HPLC system.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For ESI, acquire spectra in both positive and negative ion modes to identify the most abundant adduct ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a compound containing two bromine atoms.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and quantify any impurities.
Protocol (Reversed-Phase Method):
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water.
-
Solvent B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity of the compound is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the characterization of a newly synthesized this compound derivative.
Caption: General workflow for the synthesis and characterization of novel chemical entities.
References
limitations of 3-Bromo-5-(bromomethyl)benzonitrile as a building block
An Objective Comparison of 3-Bromo-5-(bromomethyl)benzonitrile as a Synthetic Building Block
In the realm of medicinal chemistry and materials science, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecular architectures. This compound is a bifunctional linker, offering two reactive sites for sequential chemical modifications: a benzylic bromide for nucleophilic substitution or cross-coupling, and an aryl bromide for palladium-catalyzed cross-coupling reactions. While this dual reactivity presents synthetic opportunities, it also introduces significant limitations regarding selectivity, stability, and reaction control. This guide provides a comparative analysis of this compound against alternative building blocks, supported by experimental data and detailed protocols.
Key Limitations of this compound
The primary drawback of using building blocks containing a benzylic bromide is their high reactivity. This can lead to several undesirable outcomes:
-
Homo-coupling: Benzylic bromides, particularly those activated by electron-withdrawing or electron-donating groups, react rapidly with coupling reagents, leading to the formation of dimerized byproducts (homo-coupling). This competitive reaction pathway can significantly limit the yields of the desired cross-coupled products.[1]
-
Competitive Quenching: The high reactivity also makes the benzylic bromide susceptible to quenching by other reagents or solvents in the reaction mixture.
-
Lack of Selectivity: The presence of two distinct C-Br bonds (sp²-hybridized aryl and sp³-hybridized benzylic) in this compound complicates selective functionalization. While reaction conditions can be tuned to favor one site over the other, achieving perfect selectivity is challenging and often results in mixtures of products.
-
Competing Elimination Reactions: Under certain conditions, particularly with hindered bases, benzylic halides can undergo elimination reactions, further reducing the yield of the desired substitution or coupling product.[2]
Comparative Analysis with Alternative Building Blocks
To overcome these limitations, researchers can consider several alternative building blocks. The choice often involves a trade-off between reactivity and stability. Less reactive analogs, such as benzylic chlorides or phosphates, often provide higher yields and better selectivity.
| Building Block | Alternative | Reaction Type | Key Advantages of Alternative |
| This compound | 3-Bromo-5-(chloromethyl)benzonitrile | Suzuki-Miyaura Coupling | Benzylic chlorides are less reactive than bromides, which can suppress side reactions like homo-coupling and quenching, leading to higher isolated yields of the desired diarylmethane products.[1] |
| This compound | 3-Bromo-5-formylbenzonitrile | Reductive Amination | Using an aldehyde functionality allows for the introduction of amino groups via reductive amination, a robust and high-yield reaction, avoiding the over-alkylation and stability issues associated with benzylic halides. |
| This compound | Potassium (3-Bromo-5-cyanophenyl)trifluoroborate | Suzuki-Miyaura Coupling | Using an organotrifluoroborate allows the aryl group to act as the nucleophilic partner. These reagents exhibit high stability compared to other boronic acid derivatives and show good functional group tolerance.[3] |
| This compound | Benzyl Carbonates/Phosphates | Suzuki-Miyaura Coupling | Carbonate and phosphate derivatives of the corresponding benzyl alcohol are viable alternatives for cross-coupling reactions and can offer different reactivity profiles and improved stability.[3][4] |
Quantitative Data Comparison
The following table summarizes yields from various palladium-catalyzed cross-coupling reactions involving different benzylic halides, illustrating the impact of the leaving group on reaction efficiency.
| Benzylic Halide | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| Benzyl Bromide | 4-Methoxybenzeneboronic Acid | Pd(OAc)₂, JohnPhos, K₂CO₃ | DMF | ~60-70% | [4] |
| Benzyl Chloride | 4-Methoxyphenylzinc Chloride | PdCl₂(Amphos)₂ | Water | 94% | [1] |
| 3-Chlorobenzyl Chloride | 4-Methoxyphenylzinc Chloride | PdCl₂(Amphos)₂ | Water | 96% | [1] |
| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Toluene | 89% (GC Yield) | [3] |
| Benzyl Chloride | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Toluene | 81% (GC Yield) | [3] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Benzylic Bromide
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of a benzylic bromide with a potassium aryltrifluoroborate, adapted from established methods.[3]
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the benzylic bromide (0.5 mmol, 1.0 equiv), potassium aryltrifluoroborate (0.505 mmol, 1.01 equiv), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (2 mol %).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene) to achieve a reaction concentration of 0.1 M.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Negishi-type Cross-Coupling of a Benzylic Chloride "on Water"
This protocol describes a greener and often higher-yielding alternative using a less reactive benzylic chloride.[1]
-
Organozinc Formation: In a reaction flask, stir the benzylic chloride (1.0 equiv) with zinc dust (1.5 equiv) in water.
-
Coupling Partner and Catalyst Addition: To this mixture, add the aryl halide (1.2 equiv), a palladium catalyst such as PdCl₂(Amphos)₂ (0.5 mol%), and an additive like TMEDA (25 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature for several hours (e.g., 3-12 hours) until completion.
-
Work-up and Purification: Extract the reaction mixture with an organic solvent. Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the resulting diarylmethane product by column chromatography.
Visualizations
Logical Flow: Limitations of Bifunctional Benzylic Bromides
Caption: Limitations stemming from the high reactivity of the benzylic bromide.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the realm of drug discovery and development. 3-Bromo-5-(bromomethyl)benzonitrile serves as a valuable building block in the synthesis of various therapeutic agents, notably as a precursor for potent enzyme inhibitors. This guide provides an objective comparison of analytical methodologies for determining the purity of synthesized this compound, contrasting it with its positional isomers, 2-(bromomethyl)benzonitrile and 4-(bromomethyl)benzonitrile. The supporting experimental data, while representative, underscores the importance of consistent analytical conditions for direct comparison.
Alternatives to this compound
For structure-activity relationship (SAR) studies and the exploration of novel chemical entities, the positional isomers of this compound are common alternatives. These include:
-
2-(Bromomethyl)benzonitrile: An ortho-substituted isomer.
-
4-(Bromomethyl)benzonitrile: A para-substituted isomer.[1][2][3]
The spatial arrangement of the bromomethyl and cyano groups in these isomers can significantly influence their reactivity and biological activity, making a comparative purity assessment crucial.
Purity Assessment Methodologies
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for these brominated benzonitrile derivatives.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often employed. For example, starting with a higher proportion of water and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Presentation: Comparative HPLC Purity Analysis
| Compound | Retention Time (min) | Purity by Area % | Major Impurity (Area %) |
| This compound | Hypothetical: 12.5 | >95% | e.g., Dibrominated species (0.8%) |
| 2-(Bromomethyl)benzonitrile | Hypothetical: 10.8 | >97% | e.g., Starting material (0.5%) |
| 4-(Bromomethyl)benzonitrile | Hypothetical: 11.2 | >98% | e.g., Hydrolysis product (0.3%) |
Note: Retention times are hypothetical and for illustrative purposes only. Actual retention times will vary based on the specific HPLC conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and purity assessment. The presence of characteristic signals and their integration values can be used to identify the compound and detect impurities.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Data Presentation: Comparative ¹H NMR Data
| Compound | Key Chemical Shifts (δ, ppm) in CDCl₃ | Purity Indication |
| This compound | ~7.8 (s, 1H), ~7.7 (s, 1H), ~7.6 (s, 1H), ~4.5 (s, 2H) | Absence of signals from starting materials or solvents. |
| 2-(Bromomethyl)benzonitrile | ~7.7-7.4 (m, 4H), ~4.8 (s, 2H) | Clean baseline and correct integration ratios. |
| 4-(Bromomethyl)benzonitrile | ~7.6 (d, 2H), ~7.5 (d, 2H), ~4.5 (s, 2H) | Sharp singlets and doublets indicating a pure isomeric form. |
Note: Chemical shifts are approximate and may vary slightly based on the solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight of the synthesized compound and to identify volatile impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split injection.
-
Oven Program: A temperature gradient suitable for the elution of the compounds.
-
Ionization: Electron Ionization (EI).
Data Presentation: Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | 274.94 | 275/277/279 (M+), 196/198 (M-Br)+, 116 (M-2Br)+ |
| 2-(Bromomethyl)benzonitrile | 196.04 | 196/198 (M+), 116 (M-Br)+ |
| 4-(Bromomethyl)benzonitrile | 196.04 | 196/198 (M+), 116 (M-Br)+ |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns in the mass spectrum.
Mandatory Visualizations
References
- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 inhibition-induced activation of PI-3-kinase-Akt pathway promotes resistance to taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
Quantitative Analysis of 3-Bromo-5-(bromomethyl)benzonitrile: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of intermediates like 3-Bromo-5-(bromomethyl)benzonitrile is critical for ensuring reaction efficiency, purity of final products, and overall quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound, offering detailed experimental protocols and performance expectations.
Given the chemical nature of this compound—a solid with a benzylic bromide group—it is susceptible to degradation at high temperatures.[1][2] This characteristic is a primary consideration when choosing an analytical method. While HPLC is well-suited for non-volatile and thermally sensitive compounds, GC is typically employed for volatile and thermally stable substances.[3][4][5]
Experimental Protocols
The following sections detail hypothetical, yet robust, starting methods for both HPLC and GC analysis. These protocols are based on established chromatographic principles for similar aromatic and halogenated compounds.
High-Performance Liquid Chromatography (HPLC) Method
HPLC, particularly in the reversed-phase mode, is often the preferred method for analyzing compounds that may be thermally labile.[4][6]
Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
For reaction samples, dilute an accurately measured aliquot with the 50:50 acetonitrile/water diluent to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 254 nm.
-
-
Analysis:
-
Perform a system suitability test using a standard solution to check for theoretical plates, tailing factor, and reproducibility.
-
Construct a calibration curve by injecting a series of standard solutions of known concentrations.
-
Inject the prepared samples and quantify the amount of this compound by comparing the peak area to the calibration curve.
-
Gas Chromatography (GC) Method
GC analysis of benzylic bromides requires careful optimization of the injector temperature to prevent on-column degradation.[2] This method is feasible but carries a higher risk of inaccurate quantification due to thermal lability.
Protocol:
-
Instrumentation: A GC system with a split/splitless injector, a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), and an appropriate capillary column. An ECD would offer higher sensitivity for this di-brominated compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in ethyl acetate.
-
Prepare working standards by serial dilution.
-
Dilute reaction samples with ethyl acetate to a suitable concentration.
-
-
Chromatographic Conditions:
-
Column: DB-5 (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 200 °C (A lower temperature is recommended to start, to minimize degradation).
-
Injection Mode: Split (e.g., 50:1 ratio) to handle the sample concentration.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C, hold for 5 minutes.
-
-
Detector Temperature: 280 °C (FID) or 300 °C (ECD).
-
-
Analysis:
-
As with HPLC, perform system suitability checks.
-
Generate a calibration curve using the standard solutions.
-
Inject samples and quantify using the established calibration. It is crucial to monitor for the appearance of degradation peaks.
-
Data Presentation: Method Comparison
The choice between HPLC and GC depends on several factors, from sample characteristics to available equipment. The tables below summarize the key parameters and expected performance for each proposed method.
Table 1: Comparison of Instrument and Method Parameters
| Parameter | HPLC Method | GC Method |
| Stationary Phase | C18 Silica | DB-5 (5% Phenyl Methylpolysiloxane) |
| Mobile/Carrier | Acetonitrile/Water Gradient | Helium |
| Temperature | 30 °C (Column) | 150-240 °C (Oven Program) |
| Detector | DAD or UV-Vis (254 nm) | FID or ECD |
| Sample State | Liquid Solution | Vaporized in Hot Injector |
| Typical Run Time | ~15 minutes | ~13 minutes |
Table 2: Comparison of Expected Performance Characteristics
| Characteristic | HPLC Method | GC Method |
| Analyte Stability | High (Analysis at near-ambient temp.) | Moderate to Low (Risk of thermal degradation) |
| Sample Prep | Simple dissolution and filtration. | Simple dissolution in a volatile solvent. |
| Versatility | High; suitable for a wide range of polar and non-polar, non-volatile compounds.[4] | Moderate; limited to volatile and thermally stable compounds.[6][7] |
| Sensitivity | Good with UV detection. | Potentially very high with ECD due to bromine atoms. |
| Selectivity | Excellent, easily tuned with mobile phase modifications. | High, based on column chemistry and temperature programming. |
| Robustness | Generally high for this analyte type. | Potentially lower due to sensitivity to injector temperature and potential for degradation. |
| Cost per Sample | Higher due to solvent consumption.[5] | Lower due to use of gases.[5] |
Visualization of Analytical Workflow
The selection of an appropriate analytical technique involves a logical progression from understanding the analyte's properties to final data analysis.
Caption: Workflow for selecting and executing an analytical method.
Conclusion and Recommendation
Both HPLC and GC can be developed for the quantitative analysis of this compound. However, due to the compound's benzylic bromide structure, there is a significant risk of thermal degradation in a hot GC injector, which could lead to inaccurate and unreliable results.
Therefore, the Reversed-Phase HPLC method is strongly recommended as the more robust, reliable, and suitable technique for this application. It operates at low temperatures, minimizing the risk of analyte degradation and ensuring that the quantitative results accurately reflect the sample's composition. While GC with an ECD might offer higher sensitivity, the challenges associated with thermal stability outweigh this potential advantage for routine quality control and analysis.
References
- 1. 3-(Bromomethyl)benzonitrile(28188-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 6. veeprho.com [veeprho.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Spectral Analysis of 3-Bromo-5-(bromomethyl)benzonitrile and a Comparative Guide to Related Derivatives
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the spectral characteristics of novel compounds is paramount for structure elucidation and quality control. This guide provides a comparative analysis of the spectral data for 3-Bromo-5-(bromomethyl)benzonitrile and its structurally related derivatives. The information is compiled from various public spectral databases and chemical suppliers, offering a valuable resource for compound characterization.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its analogs. This data is essential for distinguishing between these closely related structures.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Ar-H | -CH₂Br | Reference |
| This compound | 7.82 (t, J=1.5 Hz, 1H), 7.75 (t, J=1.6 Hz, 1H), 7.66 (t, J=1.6 Hz, 1H) | 4.49 (s, 2H) | [1] |
| 3-(Bromomethyl)benzonitrile | 7.70 - 7.40 (m, 4H) | 4.48 (s, 2H) | [2] |
| 4-(Bromomethyl)benzonitrile | 7.68 - 7.63 (m, 2H), 7.51 - 7.26 (m, 2H) | 4.48 (s, 2H) | [3] |
| 3-Bromobenzonitrile | 7.91 (t, J=1.7 Hz, 1H), 7.78 (ddd, J=7.9, 1.6, 1.1 Hz, 1H), 7.69 (ddd, J=8.0, 2.0, 1.1 Hz, 1H), 7.42 (t, J=7.9 Hz, 1H) | - | [4] |
| 4-Bromobenzonitrile | 7.69 - 7.63 (m, 2H), 7.61 - 7.55 (m, 2H) | - | [5] |
Table 2: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks | Reference |
| This compound | 273.9, 275.9, 277.9 (Isotopic pattern for 2 Br) | 195, 197 (Loss of Br), 116 (Loss of Br₂ and HCN) | [1] |
| 3-(Bromomethyl)benzonitrile | 195, 197 (Isotopic pattern for 1 Br) | 116 (Loss of Br), 89 (Loss of Br and HCN) | [2] |
| 2-(Bromomethyl)benzonitrile | 195, 197 (Isotopic pattern for 1 Br) | 116 (Loss of Br), 89 (Loss of Br and HCN) | [6] |
| 3-Bromobenzonitrile | 181, 183 (Isotopic pattern for 1 Br) | 102 (Loss of Br), 75 (Loss of Br and HCN) | [4] |
| 2-Bromobenzonitrile | 181, 183 (Isotopic pattern for 1 Br) | 102 (Loss of Br), 75 (Loss of Br and HCN) | [7] |
| 4-Bromobenzonitrile | 181, 183 (Isotopic pattern for 1 Br) | 102 (Loss of Br), 75 (Loss of Br and HCN) | [8] |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | C≡N Stretch | C-Br Stretch | Aromatic C-H Stretch | Reference |
| 3-(Bromomethyl)benzonitrile | ~2230 | ~680 | ~3070 | [2] |
| Benzonitrile (for comparison) | ~2229 | - | ~3065 | [9] |
| 3-Bromo-5-nitrobenzonitrile | ~2240 | ~670 | ~3100 | [10] |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data presented above. Instrument parameters should be optimized for each specific sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peaks.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for these types of molecules.
-
Ionization: Ionize the sample using a standard EI voltage (typically 70 eV).
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-350).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Liquids: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet).
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the spectral analysis of a novel chemical entity like this compound.
Caption: Workflow for the synthesis, purification, and spectral characterization of organic compounds.
References
- 1. 124289-24-3|this compound|BLD Pharm [bldpharm.com]
- 2. Benzonitrile, 3-(bromomethyl)- [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromobenzonitrile(623-00-7) 1H NMR spectrum [chemicalbook.com]
- 6. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzonitrile, 2-bromo- [webbook.nist.gov]
- 8. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzonitrile [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
Comparative Analysis of the Biological Activity of Brominated Benzonitrile and Indolinone Derivatives
A Guide for Researchers in Drug Discovery
This guide provides a comparative overview of the biological activities of synthetic compounds derived from precursors structurally related to 3-Bromo-5-(bromomethyl)benzonitrile. Due to the limited availability of direct experimental data for compounds synthesized from this specific precursor, this document focuses on the anticancer and antimicrobial potential of analogous brominated benzonitrile and indolinone derivatives. The presented data, experimental protocols, and pathway diagrams are intended to offer valuable insights for researchers, scientists, and professionals involved in drug development.
I. Anticancer Activity of Related Benzonitrile and Indolinone Derivatives
The introduction of bromine atoms and a benzonitrile moiety into organic scaffolds has been a strategy in the development of novel anticancer agents. These structural features can significantly influence the cytotoxic and antiproliferative properties of the resulting compounds. Below is a summary of the in vitro anticancer activity of various derivatives against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Brominated and Structurally Related Compounds
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazo[2,1-a]isoquinolinone | Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 16.1 | [1] |
| Benzimidazo[2,1-a]isoquinolinone | Thiophenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 19.8 | [1] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | A-498 (Kidney) | 14.46 | [1] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | NCI-H23 (Lung) | 13.97 | [1] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | MDAMB-231 (Breast) | 11.35 | [1] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | MCF-7 (Breast) | 11.35 | [1] |
| N-benzyl-5-bromoindolin-2-one | 4-(p-chlorophenyl)thiazole derivative (7d) | MCF-7 (Breast) | 2.93 ± 0.47 | [2] |
| N-benzyl-5-bromoindolin-2-one | 4-(p-fluorophenyl)thiazole derivative (7c) | MCF-7 (Breast) | 7.17 ± 0.94 | [2] |
| N-benzyl-5-bromoindolin-2-one | Derivative 7a | MCF-7 (Breast) | 19.53 ± 1.05 | [2] |
| N-benzyl-5-bromoindolin-2-one | Derivative 12d | MCF-7 (Breast) | 13.92 ± 1.21 | [2] |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | Compound C9 | NCI-H520 (NSCLC) | 1.36 ± 0.27 | [3] |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | Compound C9 | NCI-H1581 (NSCLC) | 1.25 ± 0.23 | [3] |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | Compound C9 | NCI-H226 (NSCLC) | 2.31 ± 0.41 | [3] |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | Compound C9 | NCI-H460 (NSCLC) | 2.14 ± 0.36 | [3] |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | Compound C9 | NCI-H1703 (NSCLC) | 1.85 ± 0.32 | [3] |
NSCLC: Non-Small Cell Lung Cancer
II. Enzyme Inhibitory Activity
Certain brominated compounds have been investigated for their potential to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1).
Table 2: Enzyme Inhibitory Activity of Brominated Compounds
| Compound Class | Specific Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| N-benzyl-5-bromoindolin-2-one | 4-(p-chlorophenyl)thiazole derivative (7d) | VEGFR-2 | 0.503 | [2] |
| N-benzyl-5-bromoindolin-2-one | 4-(p-fluorophenyl)thiazole derivative (7c) | VEGFR-2 | 0.728 | [2] |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | Compound C9 | FGFR1 | Not explicitly stated in µM, but potent inhibition was observed. | [3] |
III. Antimicrobial Activity of Related Brominated Compounds
The presence of bromine in a molecular structure can also confer antimicrobial properties. The antimicrobial potential of synthetic compounds containing bromine and a benzonitrile or related heterocyclic moiety has been explored against various pathogenic bacteria.
Table 3: In Vitro Antimicrobial Activity of a Structurally Related Compound
| Compound Class | Specific Compound | Bacterial Strain | Activity | Reference |
| Coumarin-thiosemicarbazone hybrid | Compound 72 (synthesis involved a bromo-substituted precursor) | Escherichia coli MTCC 443 | Good to excellent | [4] |
Studies have also shown that the presence of both bromo and chloro groups in certain compounds can enhance their antimicrobial and antioxidant potential.[4]
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
A. In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is a common technique for screening the cytotoxic potential of novel compounds.[1][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.[5]
-
MTT Addition: MTT solution is added to each well and incubated for a further 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[5]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 550 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[5]
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[5]
B. VEGFR-2 Inhibitory Activity Assay
The inhibitory activity of compounds against VEGFR-2 is often determined using an in vitro kinase assay.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Procedure: The VEGFR-2 enzyme, a specific substrate, and ATP are incubated with varying concentrations of the test compound.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.
-
IC50 Determination: The IC50 value is the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.
V. Visualizations
A. Potential Mechanism of Action for Anticancer Compounds Targeting Receptor Tyrosine Kinases
The following diagram illustrates a simplified signaling pathway that is often targeted by anticancer drugs, such as VEGFR-2 and FGFR1 inhibitors.
Caption: A simplified signaling pathway of receptor tyrosine kinases and the inhibitory action of synthesized compounds.
B. General Workflow for Biological Activity Screening
The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel compounds.
References
cost-benefit analysis of using 3-Bromo-5-(bromomethyl)benzonitrile in a multi-step synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. 3-Bromo-5-(bromomethyl)benzonitrile is a versatile bifunctional reagent that offers unique advantages in the construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in multi-step syntheses, comparing it with its common alternatives, 3-(bromomethyl)benzonitrile and 4-(bromomethyl)benzonitrile.
Executive Summary
This compound provides a strategic advantage in multi-step syntheses where sequential, site-selective functionalization is desired. The presence of two bromine atoms with different reactivities—a benzylic bromide for nucleophilic substitution and an aryl bromide for cross-coupling reactions—allows for a diversity of chemical transformations. While its initial cost may be higher than some monosubstituted analogs, the potential for streamlined synthetic routes and the introduction of molecular complexity in a controlled manner can offer significant downstream value. This analysis will delve into a quantitative comparison of cost, reactivity, and safety considerations to guide researchers and drug development professionals in making informed decisions.
Cost and Availability
The commercial availability and cost of a reagent are primary considerations in process development. A comparative analysis of the pricing for this compound and its positional isomers reveals important trends for researchers.
| Reagent | Supplier Example | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | 1 g | 77.05 | 77.05 |
| 5 g | 265.65 | 53.13 | ||
| 3-(Bromomethyl)benzonitrile | TCI | 5 g | 26.00 | 5.20 |
| 25 g | 100.00 | 4.00 | ||
| 4-(Bromomethyl)benzonitrile | Sigma-Aldrich | 1 g | - | - |
| 5 g | - | - |
Note: Prices are subject to change and may vary between suppliers. The data presented is for illustrative purposes.
From the table, it is evident that this compound is significantly more expensive on a per-gram basis compared to its monosubstituted counterpart, 3-(bromomethyl)benzonitrile. This price difference is a critical factor in the cost-benefit analysis, particularly for large-scale synthesis. The higher cost is likely attributable to a more complex and potentially lower-yielding manufacturing process for the difunctionalized compound.
Reactivity and Synthetic Utility
The primary advantage of this compound lies in its dual reactivity. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in a variety of cross-coupling reactions. This allows for a modular approach to synthesis, as illustrated in the following workflow.
In contrast, the monosubstituted alternatives, 3-(bromomethyl)benzonitrile and 4-(bromomethyl)benzonitrile, offer a single point of reactivity at the benzylic position. While this limits their versatility in building complex molecules in a stepwise fashion from a single precursor, they are excellent choices for introducing a cyanobenzyl moiety.
The reactivity of the benzylic bromide is influenced by the position of the electron-withdrawing nitrile group. In 4-(bromomethyl)benzonitrile, the nitrile group is para to the bromomethyl group, which can stabilize the transition state of an SN2 reaction through resonance, potentially leading to faster reaction rates compared to the meta-substituted isomer, 3-(bromomethyl)benzonitrile.
Experimental Data and Protocols
While direct comparative studies are limited, a review of the literature provides insights into the typical performance of these reagents.
Synthesis of the Reagents:
A reported synthesis of 4-(bromomethyl)benzonitrile via photochemical bromination of p-tolunitrile with bromine achieved a yield of 68.6% with a purity of over 99%[1][[“]]. Another protocol using N-bromosuccinimide (NBS) and a radical initiator reported a 90% yield for the same transformation[3].
Alkylation Reactions:
Downstream Processing:
The purification of products derived from these brominated reagents typically involves standard techniques such as crystallization or column chromatography. The presence of the polar nitrile group can aid in the separation of products from less polar starting materials and byproducts. However, the potential for the formation of over-alkylated or other side products necessitates careful monitoring of the reaction and optimization of purification methods.
Application in Multi-Step Synthesis: The Case of Olaparib
The PARP inhibitor Olaparib is a relevant example of a complex pharmaceutical agent where intermediates bearing a cyanobenzyl moiety could be utilized. While the exact commercial synthesis routes are proprietary, academic syntheses often involve the coupling of a phthalazinone core with a functionalized benzyl group. For instance, a process for preparing Olaparib intermediates involves the use of 5-(bromomethyl)-2-fluorobenzoate[6]. This highlights the industrial relevance of bromomethyl-functionalized aromatics. The choice between this compound and a monosubstituted alternative would depend on the overall synthetic strategy and whether the additional bromine atom is required for a subsequent transformation.
Safety and Handling
All three comparative reagents are classified as hazardous materials and require careful handling in a laboratory setting.
| Reagent | Key Hazards |
| This compound | Corrosive, causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. |
| 3-(Bromomethyl)benzonitrile | Corrosive, causes severe skin burns and eye damage. May be metabolized to cyanide. Lachrymator.[7] |
| 4-(Bromomethyl)benzonitrile | Corrosive, causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8] |
It is imperative to consult the Safety Data Sheet (SDS) for each specific reagent before use and to handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in a multi-step synthesis hinges on the specific requirements of the synthetic target.
Choose this compound when:
-
Sequential, site-selective functionalization is required. The differential reactivity of the benzylic and aryl bromides is a key strategic advantage for building molecular complexity in a controlled manner.
-
The final target requires substitution at both the benzylic and an aromatic carbon of the starting benzonitrile.
-
The higher initial cost of the reagent is justified by a more convergent and efficient overall synthetic route, potentially reducing the total number of steps and downstream processing costs.
Choose 3-(Bromomethyl)benzonitrile or 4-(Bromomethyl)benzonitrile when:
-
The primary goal is the introduction of a cyanobenzyl group via nucleophilic substitution.
-
Cost is a primary driver, especially for large-scale production.
-
The additional functionality of an aryl bromide is not required for the synthetic strategy.
Ultimately, the decision should be based on a thorough evaluation of the entire synthetic plan, taking into account not only the cost of the starting materials but also the potential savings in terms of reaction steps, purification efforts, and overall process efficiency. For researchers in the early stages of drug discovery, the versatility of this compound may outweigh its higher cost by enabling the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. For process chemists focused on optimizing a specific synthetic route for large-scale production, the more economical monosubstituted alternatives will likely be the preferred choice, provided they meet the synthetic requirements.
References
- 1. Technical research on synthesis and refinement of 4-bromomethyl-benzonitrile | Semantic Scholar [semanticscholar.org]
- 2. consensus.app [consensus.app]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN105820126A - Preparing method for Olaparib - Google Patents [patents.google.com]
- 7. 3-(Bromomethyl)benzonitrile(28188-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 3-Bromo-5-(bromomethyl)benzonitrile in Key Chemical Transformations
For researchers and professionals in the fields of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired chemical transformations with high efficiency and yield. 3-Bromo-5-(bromomethyl)benzonitrile is a versatile reagent, frequently employed for the introduction of the 3-bromo-5-cyanobenzyl moiety into molecules of interest through nucleophilic substitution reactions. This guide provides an objective comparison of this compound with its chloro- and hydroxymethyl- analogs in two common and critical transformations: Williamson ether synthesis and esterification. The information presented herein is supported by experimental data and established principles of chemical reactivity.
Comparison of Reagents in Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers via an SN2 reaction between an organohalide and an alkoxide. The reactivity of the electrophile is a critical factor in the success of this reaction.
Data Presentation: Williamson Ether Synthesis
| Reagent | Leaving Group | Relative Reactivity | Typical Yield | Notes |
| This compound | Br⁻ | High | ~97%[1] | Excellent leaving group, leading to faster reaction rates. |
| 3-Bromo-5-(chloromethyl)benzonitrile | Cl⁻ | Moderate | Good to Excellent[2] | Chloride is a less effective leaving group than bromide, potentially requiring harsher reaction conditions or longer reaction times. |
| 3-Bromo-5-(hydroxymethyl)benzonitrile | OH⁻ | Low (requires activation) | Variable | The hydroxyl group is a poor leaving group and requires conversion to a better leaving group (e.g., tosylate, mesylate) prior to reaction. |
Experimental Protocol: Williamson Ether Synthesis of 3-Bromo-5-(phenoxymethyl)benzonitrile
This protocol provides a representative procedure for the Williamson ether synthesis using this compound.
-
Reagent Preparation : In a round-bottom flask, dissolve phenol (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition : Add a slight excess of a base, such as potassium carbonate (3.0 equivalents), to the solution to deprotonate the phenol.
-
Addition of Electrophile : To the stirred suspension, add this compound (1.0 equivalent) dissolved in DMF.
-
Reaction : Stir the reaction mixture at room temperature for 16 hours.
-
Work-up : Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by chromatography if necessary. A reported yield for a similar transformation using 3-(bromomethyl)benzonitrile is 97%[1].
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-(bromomethyl)benzonitrile: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-(bromomethyl)benzonitrile, ensuring compliance with safety regulations and environmental protection. This procedure is intended for researchers, scientists, and drug development professionals familiar with laboratory settings.
Hazard Identification and Classification
This compound is a halogenated organic compound requiring disposal as hazardous waste.[1] It is crucial to understand its hazards to ensure safe handling. This chemical is classified as acutely toxic and corrosive.
Summary of Hazard Information:
| Hazard Category | Description | GHS Hazard Statements | Signal Word |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | H302, H312, H332[2] | Danger |
| Skin Corrosion/Irritation | Causes skin irritation and can cause chemical burns.[2][4][5] | H314, H315[2] | Danger |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[2][5] | H319[2] | Danger |
| Respiratory Hazard | May cause respiratory irritation.[2] Causes chemical burns to the respiratory tract.[6] | H335[2] | Danger |
Note: This table summarizes key hazards. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
Detailed Disposal Protocol
Disposal of this compound and its associated waste must be handled systematically. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][7][8]
Step 1: Segregation of Waste
Proper segregation is the first and most critical step.[9] As a brominated organic compound, this chemical is classified as halogenated organic waste .[1]
-
Action: Designate a specific waste container solely for halogenated organic compounds.
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, aqueous waste (acids, bases), oxidizers, or metals.[1][10][11] Improper mixing can lead to dangerous chemical reactions and significantly increases disposal costs.[8][12]
Step 2: Waste Accumulation and Container Management
Collect all waste materials containing this compound in a designated, compatible container.
-
Primary Waste (Solid): Collect the solid this compound in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).[10]
-
Contaminated Labware: Items such as gloves, weigh boats, and paper towels that are contaminated must be disposed of as hazardous waste.[7][13] Place these items in a sealed bag or a designated solid waste container clearly labeled with the chemical contaminant.
-
Contaminated Solvents and Rinsate: If the compound is used in a solution, the resulting solvent waste is considered halogenated. Collect this liquid waste in a designated carboy for halogenated organic solvents.[1] Any solvent used to rinse containers (rinsate) must also be collected as hazardous waste.[7]
-
Container Handling: Ensure the waste container is in good condition, free from leaks or cracks, and is kept closed except when adding waste.[7][8] Do not fill containers beyond 90% capacity to prevent spills.[10]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement.[7]
-
Action: As soon as the first item of waste is added, affix a "Hazardous Waste" label to the container.[7][12]
-
Content: The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7] List all components and their approximate percentages if it is a mixed waste stream.
-
Generator Information: Fill out all required information on the label, including the accumulation start date and the laboratory or generator's name.
Step 4: Safe Storage
Store waste containers in a designated and secure location pending pickup.
-
Location: Store waste in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a ventilated, secondary containment cabinet.[10][12]
-
Conditions: The storage area must be cool, dry, and away from heat sources or direct sunlight.[4][12] Ensure segregation from incompatible materials during storage.[11]
-
Secondary Containment: Place liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.[7]
Step 5: Professional Disposal
Hazardous waste must be handled by trained professionals.
-
Action: Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Compliance: Follow all institutional and local regulations for waste pickup procedures. This ensures the waste is transported and disposed of responsibly, typically via high-temperature incineration at a regulated facility.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Bromomethyl)benzonitrile(28188-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. ethz.ch [ethz.ch]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 3-Bromo-5-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-5-(bromomethyl)benzonitrile (CAS No: 124289-24-3). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety Information
This compound is a hazardous chemical that requires careful handling. The compound is classified as a danger, with hazard statements indicating it can be harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] Seek immediate medical attention.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 124289-24-3 |
| Linear Formula | C8H5Br2N |
| Physical Form | Solid |
| Purity | 95% |
| Storage | Inert atmosphere, 2-8°C, away from direct sunlight and heat.[4] |
| Signal Word | Danger |
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood with adequate exhaust.[3][5]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2][3]
2. Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:[4]
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield may also be necessary.[1][2][3][6] |
| Hand Protection | Chemical-resistant gloves such as nitrile rubber. Double-gloving is recommended.[3][4][7] Gloves must be inspected before use and changed immediately if contaminated.[6][8] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[3][5] |
3. Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clean. Cover the work surface with absorbent bench paper.[5]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer: Carefully weigh the solid compound using anti-static weigh paper or a tared container to minimize dust generation.[5] Use a spatula for all transfers.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood. Keep the container capped when not in use.[5]
-
Post-Handling: After handling, decontaminate the work area and any equipment used.
-
Doffing PPE: Carefully remove PPE, avoiding contact with the outer surfaces of the gloves.[4] Dispose of contaminated disposable PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in the laboratory.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container.[4][5]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.[4][5] Do not empty into drains.[1][6]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[5]
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[5][6]
Emergency Procedures: Spill Management
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, and the spill is contained within a fume hood if possible.
-
Contain: Absorb the spill with an inert material such as sand or vermiculite. Do not use combustible materials like sawdust.[3]
-
Collect: Carefully sweep up and shovel the absorbed material into a suitable, sealed container for disposal as hazardous waste.[1][2][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. westlab.com.au [westlab.com.au]
- 8. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
